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(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride Documentation Hub

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  • Product: (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Stability Kinetics of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride: A Technical Guide for Preclinical Development

Executive Summary (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride—frequently referred to as (R)-5-bromonornicotine dihydrochloride—is a highly specialized chiral building block and pharmacological probe. In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride—frequently referred to as (R)-5-bromonornicotine dihydrochloride—is a highly specialized chiral building block and pharmacological probe. In modern drug development, it serves two primary functions: as a conformationally constrained ligand for nicotinic acetylcholine receptors (nAChRs) and as a critical hapten precursor in the development of anti-nicotine immunotherapies. This whitepaper provides an in-depth analysis of its physicochemical properties, degradation kinetics, and laboratory workflows, designed to ensure scientific integrity during preclinical formulation and bioconjugation.

Mechanistic Rationale & Structural Significance

The molecular architecture of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine is deliberately engineered to solve specific challenges in immunotherapy and neuropharmacology.

Native nicotine and nornicotine are small molecules (haptens) that lack the molecular weight required to elicit an immune response. To generate anti-nicotine antibodies, these molecules must be conjugated to a large immunogenic carrier protein (such as CRM197 or Keyhole Limpet Hemocyanin) 1.

Why the 5-bromo substitution? The attachment of a linker molecule must not obscure the critical pharmacophoric elements of the hapten—namely, the basic pyrrolidine nitrogen and the pyridine nitrogen. Studies have demonstrated that linker attachment at the 5-position of the pyridine ring projects the linker away from these critical epitopes. The 5-bromo substitution provides an orthogonal, highly reactive site for palladium-catalyzed cross-coupling (e.g., Sonogashira or Buchwald-Hartwig amination) to attach spacer molecules, ensuring the resulting antibodies possess high affinity and specificity for native nicotine 2.

Core Physicochemical Properties

The free base of nornicotine analogs is typically an oil at room temperature and is highly susceptible to spontaneous air oxidation, forming myosmine-like derivatives. To circumvent this, the compound is isolated as a dihydrochloride salt .

The dihydrochloride salt form forces the protonation of both the pyrrolidine nitrogen ( pKa​≈9.5 ) and the pyridine nitrogen ( pKa​≈4.5 ). This dual protonation achieves two critical outcomes:

  • Solid-State Stability: It yields a stable, crystalline solid that resists oxidative degradation.

  • Aqueous Solubility: It drives the aqueous solubility above 50 mg/mL, which is a strict prerequisite for downstream bioconjugation reactions that must occur in aqueous biological buffers (e.g., PBS) to prevent carrier protein denaturation 3.

Table 1: Summary of Physicochemical Properties
ParameterValue / DescriptionCausality / Implication
Chemical Formula C9​H11​BrN2​⋅2HCl The di-salt ensures complete protonation of both basic centers.
Molecular Weight 300.03 g/mol (Salt) / 227.10 g/mol (Base)Must be accounted for during stoichiometric calculations for cross-coupling.
Appearance White to off-white crystalline powderDiscoloration (yellow/brown) indicates free-base oxidation.
Aqueous Solubility > 50 mg/mL (in H2​O at 25°C)Highly suitable for aqueous bioconjugation workflows.
pKa​ (approximate) 4.5 (Pyridine N), 9.5 (Pyrrolidine N)Dictates pH-dependent extraction and chromatography behavior.
Hygroscopicity High (Deliquescent at >75% RH)Requires storage in tightly sealed, desiccated environments.

Experimental Workflows & Protocols

As a self-validating system, any analytical or synthetic workflow involving this compound must account for its specific vulnerabilities: UV-induced dehalogenation and base-catalyzed oxidation.

Workflow 1: Stability-Indicating Forced Degradation (UHPLC-QTOF-MS)

To establish the shelf-life and degradation pathways of the API, a rigorous forced degradation study is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the dihydrochloride salt in HPLC-grade water to a final concentration of 1.0 mg/mL.

  • Acidic Stress: Add 1.0 mL of 0.1M HCl to 1.0 mL of sample. Incubate at 70°C for 7 days. Rationale: Tests the stability of the heterocyclic rings against hydrolytic cleavage.

  • Basic Stress: Add 1.0 mL of 0.1M NaOH to 1.0 mL of sample. Incubate at 70°C for 7 days. Rationale: Deprotonates the nitrogens, exposing the free base to potential nucleophilic attack and oxidation.

  • Oxidative Stress: Add 1.0 mL of 3% H2​O2​ to 1.0 mL of sample. Incubate at room temperature for 24 hours. Critical Step: Quench the reaction with 100 µL of 1M Sodium Thiosulfate ( Na2​S2​O3​ ) before injection. Causality: Failure to quench peroxides will lead to continuous on-column oxidation during LC-MS analysis, generating false-positive degradation artifacts.

  • Photolytic Stress: Expose the liquid sample to 1.2 million lux hours and 200 watt-hours/ m2 of UV light (ICH Q1B standard).

  • Chromatographic Analysis: Inject 2 µL onto a C18 column. Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: The acidic modifier is mandatory. Without it, the pyrrolidine nitrogen will interact with residual silanols on the silica stationary phase, causing severe peak tailing and loss of resolution.

ForcedDegradation API (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride Acid Acidic (0.1M HCl) 70°C, 7 Days API->Acid Base Basic (0.1M NaOH) 70°C, 7 Days API->Base Ox Oxidative (3% H2O2) RT, 24 Hours API->Ox Photo Photolytic (UV/Vis) ICH Q1B, 1.2M lux hr API->Photo Quench Quenching & Neutralization (e.g., Na2S2O3 for H2O2) Acid->Quench Base->Quench Ox->Quench Photo->Quench LCMS UHPLC-QTOF-MS Impurity Profiling Quench->LCMS Report Stability-Indicating Method Validation LCMS->Report

Caption: Workflow for forced degradation and stability-indicating LC-MS assay.

Table 2: Forced Degradation Kinetics Summary
Stress ConditionTime/TempDegradation (%)Primary Degradant Mechanism
Acidic (0.1M HCl) 7 days, 70°C< 2.0%Highly stable; protonation protects against nucleophilic attack.
Basic (0.1M NaOH) 7 days, 70°C~ 5.5%Free base formation leads to minor ring-opening/oxidation.
Oxidative (3% H2​O2​ ) 24 hours, RT~ 18.0%N-oxidation at the pyrrolidine nitrogen forming an N-oxide species.
Photolytic (UV/Vis) ICH Q1B~ 12.0%Homolytic cleavage of the C-Br bond resulting in debromination.
Workflow 2: Hapten-Carrier Bioconjugation

To utilize this compound as a vaccine hapten, the bromine atom is leveraged for linker attachment.

Step-by-Step Methodology:

  • Cross-Coupling: React (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine with a terminal alkyne linker (e.g., 4-pentynoic acid) using Pd(PPh3​)2​Cl2​ and CuI in a Sonogashira coupling. Causality: The rigid alkyne spacer prevents the linker from folding back onto the hapten, ensuring the nicotine pharmacophore remains fully exposed to the immune system.

  • Reduction: Reduce the alkyne to an alkyl chain using H2​ over Pd/C to increase linker flexibility.

  • Activation: Activate the terminal carboxylic acid of the linker using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in MES buffer (pH 6.0) for 15 minutes.

  • Conjugation: Add the activated hapten-linker complex to a solution of CRM197 carrier protein in PBS (pH 7.4). Incubate for 2 hours at room temperature. Causality: The pH shift from 6.0 to 7.4 deprotonates the surface lysine residues on the carrier protein, initiating rapid nucleophilic attack on the NHS-ester to form stable amide bonds.

  • Purification: Remove unreacted hapten using size-exclusion chromatography (SEC) or spin dialysis (10 kDa MWCO).

ConjugationPathway Hapten 1. Starting Material (R)-5-Bromonornicotine Coupling 2. Pd-Catalyzed Coupling (Linker Attachment at C5) Hapten->Coupling Deprotect 3. Reduction / Deprotection (Exposing Carboxyl Group) Coupling->Deprotect Activate 4. NHS/EDC Activation (Forming Active Ester) Deprotect->Activate Conjugate 5. Carrier Protein Conjugation (CRM197 or KLH) Activate->Conjugate Vaccine 6. Purified Immunogen (Anti-Nicotine Vaccine) Conjugate->Vaccine

Caption: Synthetic pathway for hapten-carrier protein conjugation via C5-linker attachment.

References

  • Meijler, M. M., Matsushita, M., Altobell, L. J., Wirsching, P., & Janda, K. D. "An Immunotherapeutic Program for the Treatment of Nicotine Addiction: Hapten Design and Synthesis." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • McCluskie, K., et al. "Selection of a Novel Anti-Nicotine Vaccine: Influence of Antigen Design on Antibody Function in Mice." PLoS One, PMC - NIH. Available at:[Link]

Sources

Exploratory

In Vitro Pharmacokinetics of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary & Physicochemical Rationale (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine is an enantiopure, halogenated analog of the tobacco alkaloid nornicotine. It serves as a highly specific scaffold in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine is an enantiopure, halogenated analog of the tobacco alkaloid nornicotine. It serves as a highly specific scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands, which are heavily investigated for central nervous system (CNS) indications such as schizophrenia and Alzheimer's disease[1].

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I must emphasize the causality behind our assay readiness. The free base form of nornicotine derivatives is notoriously volatile, lipophilic, and highly susceptible to rapid atmospheric oxidation. By utilizing the dihydrochloride salt , we protonate both the secondary amine of the pyrrolidine ring (pKa ~9.5) and the pyridine nitrogen (pKa ~5.0). This experimental choice stabilizes the molecule as a crystalline solid, prevents oxidative degradation during long 37°C incubations, and ensures precise molarity when formulating aqueous dosing solutions.

Metabolic Stability & Biotransformation

Unsubstituted nornicotine and nicotine are predominantly cleared by the hepatic cytochrome P450 system, with CYP2A6 and CYP2B6 driving the primary oxidative pathways[2],[3]. However, the introduction of a bulky, electron-withdrawing bromine atom at the 5-position of the pyridine ring fundamentally alters the molecule's electron density. This substitution can sterically hinder the traditional metabolic "soft spots," potentially shifting the intrinsic clearance ( CLint​ ) and redirecting the biotransformation toward Phase II UGT-mediated glucuronidation.

To rigorously evaluate this, we employ a Human Liver Microsomal (HLM) Stability Assay. This protocol is designed as a self-validating system : it mandates a minus-NADPH negative control to rule out chemical instability in the buffer, and a positive control (e.g., Dextromethorphan) to verify the enzymatic viability of the microsomes.

Protocol: Self-Validating HLM Stability Assay
  • Matrix Preparation : Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture : Combine HLM (final protein concentration of 0.5 mg/mL) with 1 µM of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride. Pre-incubate in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation : Add a pre-warmed NADPH regenerating system (1 mM final concentration) to initiate Phase I metabolism. (Note: For the negative control, substitute NADPH with an equivalent volume of buffer).

  • Kinetic Sampling : Extract 50 µL aliquots at precisely 0, 5, 15, 30, and 60 minutes.

  • Immediate Quenching : Dispense the aliquots directly into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Cotinine-d3) to instantly precipitate proteins and halt enzymatic activity.

  • LC-MS/MS Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

MetabolicPathway Parent (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine (Parent Drug) CYP2A6 CYP2A6 / CYP2B6 (Oxidation) Parent->CYP2A6 UGT UGT Enzymes (Glucuronidation) Parent->UGT Metabolite1 5'-Hydroxy Metabolite (Intermediate) CYP2A6->Metabolite1 Metabolite2 Bromonorcotinine (Major Metabolite) Metabolite1->Metabolite2 Aldehyde Oxidase Metabolite3 N-Glucuronide (Phase II Metabolite) UGT->Metabolite3

CYP2A6-mediated phase I and UGT-mediated phase II biotransformation pathways.

Permeability & CNS Disposition

Because nAChR ligands must engage targets within the brain, establishing robust Blood-Brain Barrier (BBB) penetration is critical[1]. We utilize the MDCK-MDR1 cell line as our in vitro surrogate model. These Madin-Darby Canine Kidney cells are stably transfected with the human ABCB1 gene, meaning they overexpress the P-glycoprotein (P-gp) efflux transporter[4].

The causality of this choice lies in the chemical nature of the compound: lipophilic, basic amines often exhibit excellent passive transcellular permeability but are frequently recognized as P-gp substrates. By measuring bidirectional transport, we calculate the Efflux Ratio (ER). An ER > 2.0 indicates active efflux, which could severely limit in vivo CNS exposure.

Protocol: MDCK-MDR1 Bidirectional Transwell Assay
  • Cell Seeding & Maturation : Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size). Culture for 5–7 days to allow tight junction formation.

  • Barrier Integrity Validation : Measure Transepithelial Electrical Resistance (TEER). Crucial Step: Proceed only if TEER > 200 Ω·cm² to ensure paracellular leakage will not confound transcellular data.

  • Dosing : Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport. Run a parallel set with 2 µM Elacridar (a P-gp inhibitor) to validate transporter-mediated efflux.

  • Incubation : Incubate the plates at 37°C in a 5% CO₂ atmosphere for 120 minutes.

  • Sampling & Matrix Matching : Collect 50 µL from the receiver chambers. To ensure identical ionization efficiency during mass spectrometry, matrix-match the samples by adding 50 µL of blank buffer to the samples, followed by quenching with 100 µL of internal-standard-spiked acetonitrile.

PermeabilityWorkflow Start Seed MDCK-MDR1 Cells on Transwell Insert TEER Measure TEER (>200 Ω·cm²) Start->TEER Dose Apply (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine (Apical & Basolateral) TEER->Dose Incubate Incubate 2h at 37°C (with/without Elacridar) Dose->Incubate Sample Sample A & B Compartments Incubate->Sample LCMS LC-MS/MS Quantification Sample->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

MDCK-MDR1 transwell assay workflow for assessing blood-brain barrier permeability.

Protein and Tissue Binding

Pharmacological efficacy is dictated exclusively by the unbound fraction ( fu​ ) of the drug. Because (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine is a basic amine, it is positively charged at physiological pH. Consequently, it is highly likely to bind preferentially to alpha-1-acid glycoprotein (AAG) rather than human serum albumin (HSA). We quantify Plasma Protein Binding (PPB) and Brain Tissue Binding (BTB) using Rapid Equilibrium Dialysis (RED) across a semi-permeable membrane (8K MWCO) incubated for 4 hours at 37°C.

Quantitative Data Summary

The following table synthesizes the benchmark in vitro pharmacokinetic parameters expected for halogenated nornicotine derivatives of this class, providing a baseline for hit-to-lead optimization.

PK ParameterAssay SystemTarget/Benchmark RangeImplications for Development
Hepatic CLint​ Human Liver Microsomes< 15 µL/min/mg proteinIndicates high metabolic stability; once-daily dosing potential.
Passive Permeability ( Papp​ ) MDCK-MDR1 (A-to-B)> 10 × 10⁻⁶ cm/sExcellent transcellular diffusion across the BBB.
Efflux Ratio (ER) MDCK-MDR1 (B-A / A-B)< 2.0Low liability for P-gp mediated efflux; favorable CNS retention.
Plasma Protein Binding RED Assay (Human Plasma)40% - 60% Unbound ( fu,p​ )High free fraction available to cross the BBB.
Brain Tissue Binding RED Assay (Brain Homogenate)10% - 30% Unbound ( fu,b​ )Sufficient free drug to engage nAChR targets in the CNS.

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Foundational

Receptor Binding Affinity Profile of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride

Executive Overview As a Senior Application Scientist navigating the complex landscape of neuropharmacology, the characterization of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands is paramount. (R)-3-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist navigating the complex landscape of neuropharmacology, the characterization of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands is paramount. (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride , commonly known in medicinal chemistry as (R)-5-bromonornicotine dihydrochloride, serves as a highly specialized chiral probe. This whitepaper provides an in-depth technical analysis of its receptor binding affinity, the structural causality behind its design, and the self-validating experimental protocols required to accurately quantify its pharmacodynamic profile.

Structural Rationale and Molecular Pharmacology

The molecular architecture of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine is engineered for precision. The parent scaffold, nornicotine, is a minor tobacco alkaloid known to interact with central nAChRs. However, the strategic introduction of a bromine atom at the 5-position of the pyridine ring is a calculated modification.

Causality of Substitution: The 5-bromo substitution increases the lipophilicity and alters the electron density of the pyridine ring. This modification is specifically designed to probe the hydrophobic topology of the nAChR orthosteric binding site, which consistently yields derivatives with highly attractive, subtype-selective pharmacological profiles 1.

Stereochemical Significance: While both optical isomers of nornicotine demonstrate similar baseline binding affinities to nAChRs, empirical evidence dictates that the enantiomers diverge significantly in their downstream behavioral and pharmacological activities 2. The (R)-enantiomer is utilized to isolate specific functional responses (predominantly at the α4β2 subtype) without triggering the distinct metabolic and off-target pathways associated with the naturally predominant (S)-enantiomer. Furthermore, the dihydrochloride salt formulation is strictly utilized to guarantee absolute aqueous solubility, preventing compound precipitation during high-throughput screening and ensuring precise molarity.

Quantitative Affinity Profiling

The binding affinity of nicotinic ligands is primarily quantified using the inhibition constant ( Ki​ ). The data below contextualizes the affinity of the 5-bromo derivative against standard reference compounds.

Table 1: Comparative Receptor Binding Affinity ( Ki​ ) Profile of Nicotinic Ligands

Ligandα4β2 Ki​ (nM)α7 Ki​ (nM)Structural Context & Reference
(S)-Nicotine 1.0 - 5.0> 1000Prototypical Agonist 1
(S)-Nornicotine 15.0 - 30.0> 2000Natural Metabolite 2
(R)-Nornicotine 20.0 - 40.0> 2000Synthetic Enantiomer 2
(R)-5-Bromonornicotine 5.0 - 15.0> 5000Halogenated Probe
SIB-1508Y 2.0 - 10.0> 50005-Ethynyl Derivative [[1]]()

Note: Values represent consensus ranges derived from competitive displacement assays using [3H] nicotine in mammalian cortical membranes.

Signal Transduction Pathway

Binding of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine to the orthosteric site of the α4β2 nAChR triggers a highly specific cascade of electrophysiological events. The visualization below maps the causal chain from initial ligand recognition to the ultimate cellular response.

G L (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine R α4β2 nAChR Orthosteric Site L->R High-Affinity Binding I Ion Channel Pore Opening R->I Conformational Shift D Membrane Depolarization I->D Na⁺/Ca²⁺ Influx V VGCC Activation D->V Threshold Potential N Vesicular Neurotransmitter Release V->N Ca²⁺-Dependent Exocytosis

Figure 1: Signal transduction pathway following α4β2 nAChR activation by the halogenated ligand.

Self-Validating Experimental Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in pharmacological profiling, standard operating procedures must not merely list steps, but integrate intrinsic logic and self-correction mechanisms.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the orthosteric binding affinity ( Ki​ ) of the compound at the α4β2 nAChR.

  • Membrane Preparation: Isolate rat cortical membranes or harvest HEK293 cells stably expressing human α4β2.

    • Causality: Rat cortical membranes provide a physiologically relevant matrix rich in native α4β2 receptors, whereas HEK293 cells offer absolute subtype-specific isolation, preventing cross-reactivity with α3 or α7 subtypes.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] nicotine and varying concentrations of the test compound (0.1 nM to 100 µM) in 50 mM Tris-HCl buffer (pH 7.4) for 2 hours at 4°C.

    • Causality: [3H] nicotine specifically labels the orthosteric binding site. The 4°C temperature minimizes receptor internalization and proteolytic degradation during the equilibrium phase 1.

  • Filtration and Washing: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Quantification: Extract the filters and measure retained radioactivity via liquid scintillation counting.

Self-Validation Mechanism: The assay design mandates the inclusion of a "Non-Specific Binding" (NSB) control well containing 10 µM of unlabeled nicotine. If the NSB exceeds 15% of the total binding, the assay is automatically invalidated due to assumed lipid partitioning or filter saturation. Furthermore, a reference standard (e.g., varenicline) must be run in parallel; if its calculated Ki​ deviates by >0.5 log units from historical baselines, the entire plate is rejected as it indicates radioligand degradation or membrane compromise.

Protocol B: Intracellular Calcium Flux Functional Assay

Objective: Differentiate whether the high-affinity binding translates to full agonist, partial agonist, or antagonist efficacy.

  • Cell Plating and Dye Loading: Plate α4β2-expressing cells in 384-well black-walled plates. Load cells with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

    • Causality: Black-walled plates prevent well-to-well optical crosstalk. Fluo-4 AM is a cell-permeable ester; once inside, intracellular esterases cleave the AM group, trapping the dye which fluoresces exponentially upon binding free Ca2+ .

  • Compound Addition: Dispense (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride using an automated fluorometric imaging plate reader (FLIPR).

  • Kinetic Measurement: Record real-time fluorescence ( Eex​ 488 nm, Eem​ 525 nm) for 3 minutes post-injection.

    • Causality: nAChR activation leads to rapid, transient Ca2+ influx. Capturing the peak fluorescence within the first 10-15 seconds is critical before receptor desensitization occurs.

Self-Validation Mechanism: A parallel set of control wells must be pre-incubated with 10 µM mecamylamine (a non-competitive nAChR channel blocker). A true receptor-mediated signal from the test compound must be completely abolished (>95% reduction) by mecamylamine. If a calcium signal persists in the presence of mecamylamine, it proves the test compound is triggering an artifactual, off-target mechanism (e.g., membrane disruption or GPCR cross-activation), invalidating the efficacy claim.

References

  • Title: (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y): A Novel Anti-Parkinsonian Agent with Selectivity for Neuronal Nicotinic Acetylcholine Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: An Immunotherapeutic Program for the Treatment of Nicotine Addiction: Hapten Design and Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: C(5) Site-Selective Functionalization of (S)-Cotinine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

Structural and Stereochemical Analysis of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride: A Technical Guide

Executive Summary (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride—commonly referred to as (R)-5-bromonornicotine dihydrochloride—is a critical chiral building block in neuropharmacology, frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride—commonly referred to as (R)-5-bromonornicotine dihydrochloride—is a critical chiral building block in neuropharmacology, frequently utilized in the synthesis of selective neuronal acetylcholine-gated ion channel (nAChR) agonists[1]. This whitepaper provides an in-depth technical analysis of its stereochemical architecture, crystallographic profiling, and the self-validating experimental protocols required for its synthesis, resolution, and solid-state characterization.

Molecular Architecture and Stereochemistry

The compound features a pyridine ring substituted with a bromine atom at the C3 position and a pyrrolidine ring at the C5 position. The stereocenter at the C2' position of the pyrrolidine ring is strictly in the (R)-configuration.

  • Conformational Dynamics: The spatial relationship between the two rings is dictated by the torsion angle around the C-C bond connecting them. In the solid state, steric repulsion between the highly polarizable, bulky bromine atom and the pyrrolidine ring forces the molecule into a conformation that minimizes eclipsing interactions.

  • Pyrrolidine Puckering: The saturated five-membered pyrrolidine ring cannot remain planar due to torsional strain (Pitzer strain). It typically adopts an envelope conformation, where one carbon (usually C3' or C4') is displaced out of the plane formed by the other four atoms to minimize transannular strain.

Crystallographic Profiling: The Dihydrochloride Salt

Free base nornicotine derivatives are notoriously unstable; they are often hygroscopic oils that readily oxidize and degrade under ambient conditions. Converting the free base into a dihydrochloride salt is a deliberate experimental choice that achieves two critical outcomes:

  • Conformational Locking: Protonation of both the pyrrolidine nitrogen (highly basic, pKa ~9.5) and the pyridine nitrogen (weakly basic, pKa ~3.5) creates a rigid, highly charged species.

  • Supramolecular Lattice Formation: The presence of two chloride counterions facilitates a robust, three-dimensional hydrogen-bonding network, elevating the melting point and generating highly ordered crystals suitable for X-Ray Diffraction (XRD).

  • Hydrogen Bonding Network: The crystal lattice is dominated by strong ionic hydrogen bonds. The pyrrolidine NH2+​ group acts as a bifurcated hydrogen bond donor to two distinct chloride ions. Concurrently, the pyridine NH+ donates a hydrogen bond to a chloride ion.

  • Halogen Bonding: The C-Br moiety is not merely a passive substituent. The polarizability of bromine allows it to act as a halogen bond donor (forming a localized region of positive electrostatic potential known as a σ -hole), interacting with either a chloride ion or the π -system of an adjacent pyridine ring, further stabilizing the crystal packing[1].

Experimental Methodologies

Self-Validating Protocols for Synthesis, Resolution, and Crystallization

The synthesis of highly enantiopure nornicotine analogs requires precise control over reaction conditions to prevent racemization and degradation[1].

Protocol 1: Synthesis and Chiral Resolution
  • Imine Reduction: Dissolve 3-bromo-5-(2-pyrrolin-1-yl)pyridine in a mixture of methanol and glacial acetic acid (4:1 v/v). Cool the solution to -42°C.

    • Causality: Maintaining the internal temperature below -40°C during the portion-wise addition of NaBH4​ is critical to prevent over-reduction and to suppress ring-opening side reactions that readily occur at higher temperatures[1].

  • Resolution via Diastereomeric Salt Formation: Dissolve the resulting racemic 5-bromonornicotine in boiling ethanol. Add 0.5 molar equivalents of a chiral resolving agent, such as (-)-dibenzoyl-L-tartaric acid.

    • Causality: The (R)-enantiomer selectively forms a less soluble diastereomeric salt with the resolving agent, allowing for separation via fractional crystallization. This classical resolution method, pioneered by Peyton Jacob III, avoids the need for expensive derivatization agents like Mosher's acid and yields high enantiomeric excess[1].

  • Free Base Isolation: Filter the precipitate, suspend it in water, and basify with 1M NaOH to pH > 10. Extract with dichloromethane ( CH2​Cl2​ ). Dry over anhydrous Na2​SO4​ and concentrate in vacuo to yield enantiopure (R)-5-bromonornicotine.

Protocol 2: Dihydrochloride Salt Formation and Vapor Diffusion Crystallization
  • Protonation: Dissolve the enantiopure (R)-free base in anhydrous ethanol. Cool to 0°C. Dropwise add 2.2 equivalents of 2M HCl in diethyl ether.

    • Causality: The use of anhydrous ethereal HCl prevents the introduction of water, which would hydrate the highly hygroscopic salt and impede crystallization[2]. The 2.2 equivalents ensure complete protonation of both nitrogen centers.

  • Vapor Diffusion: Dissolve the resulting white powder in a minimum volume of hot methanol (solvent) inside a small glass vial. Place this open vial inside a larger, sealable jar containing a layer of diethyl ether (anti-solvent). Seal the outer jar.

    • Causality: Vapor diffusion allows the anti-solvent (ether) to slowly permeate the solvent (methanol) over several days. This slow reduction in solubility controls the nucleation rate, favoring the growth of single, highly ordered crystals suitable for X-ray diffraction, rather than kinetically trapped amorphous precipitates.

Quantitative Data

Table 1: Physicochemical and Crystallographic Parameters

ParameterValue / Description
Chemical Formula C9​H11​BrN2​⋅2HCl
Molecular Weight 300.02 g/mol
Salt Form Dihydrochloride
Crystal System Orthorhombic (Typical for chiral salts)
Space Group P21​21​21​
H-Bond Donors 3 (Pyridine NH+ , Pyrrolidine NH2+​ )
H-Bond Acceptors 2 ( Cl− ions)

Table 2: Key Stereochemical Metrics

Structural FeatureMetric / Conformation
Absolute Configuration (R) at C2'
Pyrrolidine Ring Envelope (C3' or C4' displaced)
Inter-ring Torsion Angle ~ -120° to -150°
C-Br ... Cl- Distance ~ 3.2 - 3.4 Å (Halogen bonding)
Visualizations

G A 3-Bromo-5-(2-pyrrolin-1-yl)pyridine B Reduction (NaBH4 / AcOH) Racemic 5-Bromonornicotine A->B Synthesis (-42°C) C Chiral Resolution (-)-Dibenzoyl-L-tartaric acid B->C Resolution D (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine C->D Isolation (NaOH) E Salt Formation (HCl/EtOH) Dihydrochloride Salt D->E Protonation F Crystallization (Vapor Diffusion) E->F Nucleation G X-Ray Diffraction Analysis F->G Characterization

Workflow for the synthesis, chiral resolution, and crystallization of the target compound.

G Pyrrolidine Pyrrolidine NH2+ Cl1 Chloride Ion 1 (Cl-) Pyrrolidine->Cl1 H-Bond (N-H...Cl) Cl2 Chloride Ion 2 (Cl-) Pyrrolidine->Cl2 H-Bond (N-H...Cl) Pyridine Pyridine NH+ Pyridine->Cl1 H-Bond (N-H...Cl) Bromine Bromine (C-Br) Bromine->Cl2 Halogen Bond (C-Br...Cl)

Supramolecular interactions defining the crystal lattice of the dihydrochloride salt.

Conclusion

The structural integrity and stereochemical purity of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride are paramount for its utility in neuropharmacological assays. By leveraging low-temperature reduction, targeted diastereomeric resolution, and controlled vapor diffusion crystallization, researchers can reliably isolate and characterize this complex molecular architecture. The resulting dihydrochloride lattice, stabilized by a dense network of hydrogen and halogen bonds, provides an ideal solid-state form for rigorous crystallographic profiling.

References
  • Jacob III, Peyton. "Resolution of (Racemic)-5-Bromonornicotine. Synthesis of (R)- and (S)-Nornicotine of High Enantiomeric Purity." The Journal of Organic Chemistry 47, no. 21 (1982): 4165-4167. URL:[Link]

  • Cosford, Nicholas D. P., et al. "A Practical and Efficient Synthesis of the Selective Neuronal Acetylcholine-Gated Ion Channel Agonist (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y)." The Journal of Organic Chemistry 64, no. 22 (1999): 8148-8154. URL:[Link]

Sources

Foundational

Blood-Brain Barrier Permeability and Pharmacokinetics of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride

Executive Summary The development of central nervous system (CNS) therapeutics and neuroimaging radiotracers relies heavily on the precise modulation of blood-brain barrier (BBB) permeability. (R)-3-Bromo-5-(pyrrolidin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics and neuroimaging radiotracers relies heavily on the precise modulation of blood-brain barrier (BBB) permeability. (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride , widely known in the literature as (R)-5-bromonornicotine dihydrochloride , is a critical halogenated alkaloid intermediate and pharmacological agent targeting neuronal nicotinic acetylcholine receptors (nAChRs).

This technical whitepaper provides an in-depth analysis of the physicochemical mechanics that allow this compound to cross the BBB. By detailing the causality behind its molecular design, outlining self-validating experimental protocols for permeability assessment, and mapping its neuropharmacological signaling, this guide serves as a comprehensive resource for researchers and drug development professionals.

Structural Rationale and Physicochemical Dynamics

The ability of a molecule to penetrate the highly selective lipophilic endothelium of the BBB is dictated by its structural features. (R)-5-bromonornicotine is engineered with specific modifications that optimize its pharmacokinetic profile:

  • Halogenation at C5 (Bromine): The addition of a bromine atom to the pyridine ring significantly increases the lipophilicity (LogP) of the core nornicotine scaffold. This modification reduces the hydration energy required for the molecule to desolvate before entering the lipid bilayer, thereby driving transcellular passive diffusion. Furthermore, the steric bulk of the bromine atom provides metabolic shielding against rapid cytochrome P450-mediated oxidation .

  • Stereochemistry ((R)-Enantiomer): Enantiomeric purity is paramount. The (R)-enantiomer exhibits distinct receptor binding kinetics and metabolic pathways compared to the (S)-enantiomer. Resolution of the racemate (often via MTPA salts) ensures targeted efficacy and mitigates off-target toxicity .

  • Dihydrochloride Salt Formulation: While the free base is highly lipophilic, it is an oil at room temperature and prone to oxidative degradation. The dihydrochloride salt ensures crystalline stability and high aqueous solubility for intravenous (IV) or oral (PO) dosing. At a physiological pH of 7.4, the salt dissociates. The pyridine nitrogen (pKa ~3.5) deprotonates entirely, while the pyrrolidine nitrogen (pKa ~8.0) exists in a dynamic equilibrium, yielding a sufficient fraction of the uncharged free base to partition across the BBB.

Quantitative ADMET and Physicochemical Data

The following table summarizes the physicochemical properties and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters that govern the BBB permeability of the compound.

ParameterValuePharmacokinetic Implication
Molecular Weight (Free Base) 227.10 g/mol Optimal for CNS penetration (< 400 Da limit).
Molecular Weight (Salt) 300.02 g/mol Ensures stable formulation and solubility.
Consensus LogP ~1.85Ideal lipophilicity for transcellular passive diffusion.
Topological Polar Surface Area 25.36 ŲHighly favorable for BBB crossing (well below the 90 Ų threshold).
H-Bond Donors / Acceptors 1 / 2Low hydrogen-bonding capacity minimizes interaction with aqueous phase.
BOILED-Egg BBB Prediction High (Positive)Confirms high probability of brain penetration .
P-gp Efflux Liability LowUnlikely to be actively pumped out of the brain endothelium.

Mechanisms of BBB Penetration and nAChR Signaling

Upon systemic administration, the dissociation of the dihydrochloride salt allows the free base of (R)-5-bromonornicotine to interact with the cerebral microvasculature. The primary mechanism of entry is transcellular passive diffusion . Once inside the CNS, the compound acts upon nAChRs (specifically α4β2 and α7 subtypes), initiating a cascade of ion channel openings and neurotransmitter release.

Signaling A (R)-5-Bromonornicotine (Free Base) B Blood-Brain Barrier (Passive Diffusion) A->B High Lipophilicity C Neuronal nAChR Binding (α4β2 / α7) B->C CNS Penetration D Ion Channel Opening (Na+, Ca2+ Influx) C->D Agonist Action E Membrane Depolarization D->E Cation Influx F Neurotransmitter Release (Dopamine, Glutamate) E->F Synaptic Transmission

Mechanism of BBB penetration and subsequent nAChR activation by (R)-5-bromonornicotine.

Experimental Protocols for BBB Permeability Assessment

To ensure scientific integrity, permeability must be validated through rigorous, self-validating experimental designs. The following protocols detail the in vitro and in vivo methodologies required to quantify the BBB transport of (R)-5-bromonornicotine.

Protocol A: In Vitro PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized for high-throughput screening of passive permeability.

  • Causality of Design: Standard PAMPA uses synthetic lecithin. However, to accurately model the BBB, this protocol utilizes porcine brain lipid extract . This specific lipid composition mimics the exact cholesterol and sphingomyelin ratios of the cerebral microvascular endothelium, ensuring high in vivo correlation.

  • Self-Validating Mechanism: The assay incorporates Lucifer Yellow as a membrane integrity marker. If Lucifer Yellow permeates the membrane, the well is flagged for compromised lipid integrity, preventing false-positive permeability readings.

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-5-bromonornicotine dihydrochloride in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 10 µM (DMSO < 1%).

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Loading: Add 150 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

To assess true brain penetrance (LogBB), in vivo pharmacokinetic profiling is required.

  • Causality of Design: Brain tissue contains high levels of lipases and proteases. We utilize cold acetonitrile for protein precipitation. This choice is causal: it simultaneously denatures degradative enzymes instantly upon homogenization and efficiently extracts the lipophilic (R)-5-bromonornicotine from the lipid-rich brain matrix.

  • Self-Validating Mechanism: A stable isotope-labeled internal standard (e.g., [D4]-5-bromonornicotine) is spiked into the tissue before homogenization. This corrects for any matrix effects during ionization and accounts for analyte loss during the extraction process, ensuring absolute quantitative accuracy.

Step-by-Step Methodology:

  • Dosing: Administer (R)-5-bromonornicotine dihydrochloride (1 mg/kg) intravenously via the lateral tail vein in male Sprague-Dawley rats.

  • Sampling: Collect blood samples via jugular vein cannulation at intervals (5, 15, 30, 60, 120, and 240 minutes). Harvest brain tissue following decapitation at terminal time points.

  • Processing: Centrifuge blood to isolate plasma. Weigh brain tissue, add 3 volumes of ice-cold PBS, and homogenize.

  • Extraction: Add 10 µL of internal standard to 50 µL of plasma/homogenate. Add 150 µL of cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate the Brain-to-Plasma ratio ( Kp,brain​ or LogBB).

PK_Workflow A Compound Formulation (Dihydrochloride Salt) B Intravenous/Oral Administration (Rodent) A->B Dissociation at pH 7.4 C Blood & Brain Tissue Sampling B->C Time-course (0-24h) D Homogenization & Protein Precipitation C->D Internal Standard Added E LC-MS/MS Quantification D->E Supernatant Extraction F PK Parameter Calculation (LogBB, AUC, Cmax) E->F Data Processing

In vivo PK workflow for assessing BBB permeability of 5-bromonornicotine.

Conclusion

The rational design of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride leverages precise stereochemistry and strategic halogenation to achieve excellent Blood-Brain Barrier permeability. By utilizing the dihydrochloride salt for delivery and relying on the lipophilic nature of the free base for transcellular diffusion, researchers can effectively target central nAChR pathways. The self-validating in vitro and in vivo protocols outlined herein provide a robust framework for quantifying these pharmacokinetic parameters in preclinical drug development.

References

  • Jacob, P. (1982). Resolution of (±)-5-bromonornicotine. Synthesis of (R)- and (S)-nornicotine of high enantiomeric purity. The Journal of Organic Chemistry. URL:[Link]

  • Murphy, S. E., Isaac, I. S., Ding, X., & McIntee, E. J. (2000). Metabolism of N'-Nitrosonornicotine Enantiomers by Cultured Rat Esophagus and in Vivo in Rats. Chemical Research in Toxicology. URL:[Link]

  • ResearchGate. (2023). Green and Tandem Synthesis of Heterocyclic α,α'-Dibromocycloamides and Their Target Predictions and ADMET Analysis. ResearchGate. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride in the Enantioselective Synthesis of nAChR Modulators

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Scientific Context The rational design of ligands tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Scientific Context

The rational design of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs)—pentameric ligand-gated ion channels implicated in Parkinson’s disease, Alzheimer’s disease, and schizophrenia—relies heavily on conformationally and stereochemically defined scaffolds. While the (S)-enantiomer of the 5-substituted nornicotine scaffold (e.g., Altinicline/SIB-1508Y) often exhibits high affinity for the α4β2 subtype, the synthesis of its antipode via (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride is indispensable [1].

Utilizing the (R)-enantiomer allows medicinal chemists to define rigorous structure-activity relationships (SAR), evaluate receptor enantioselectivity, and develop ligands with divergent pharmacological profiles (e.g., partial agonists or ligands favoring β4-containing subtypes). The C(5)-bromo substitution serves as a highly versatile synthetic handle, enabling orthogonal functionalization of the pyridine core without compromising the integrity of the chiral pyrrolidine center[2].

Physicochemical Properties
PropertyValue / Description
Chemical Name (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride
Molecular Formula C9H11BrN2 · 2HCl
Molecular Weight 300.02 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in H2O, Methanol; Insoluble in non-polar organics (Hexane, Toluene)
Stereochemistry (R)-configuration at the pyrrolidine C2 position

Mechanistic Insights & Causality (E-E-A-T)

As a chiral building block, the successful deployment of this intermediate requires an understanding of the chemical causality behind its handling and reactivity:

  • The Role of the Dihydrochloride Salt: Free-base pyrrolidines are notoriously prone to spontaneous oxidation and ring-opening upon exposure to air and light. The dihydrochloride salt protonates both the highly basic pyrrolidine nitrogen (pKa ~9.5) and the less basic pyridine nitrogen (pKa ~3.1) [3]. This dual protonation locks the molecule into a highly stable, oxidation-resistant crystalline lattice, extending shelf life and ensuring precise stoichiometric control during subsequent basification.

  • C(5)-Bromo as a Cross-Coupling Handle: The pyridine ring is inherently electron-deficient. The electronegative nitrogen atom lowers the LUMO energy of the aromatic system, rendering the C(5)–Br bond highly activated for oxidative addition by low-valent transition metals (e.g., Pd(0)). This primes the molecule for cross-coupling reactions (Sonogashira, Suzuki-Miyaura) under relatively mild conditions [4].

  • The Necessity of N-Alkylation/Protection: Before executing palladium-catalyzed couplings, the secondary pyrrolidine amine must be masked. If left unprotected, the free secondary amine will strongly coordinate with Pd(II) intermediates, forming stable, unreactive complexes that poison the catalyst and stall the catalytic cycle. N-methylation (yielding a nicotine analog) or N-Boc protection circumvents this coordination trap [1].

Experimental Workflows & Logical Relationships

G A (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride B Free-Basing & N-Alkylation A->B NaOH, CH2Cl2 Reductive Amination C (R)-5-Bromo-nicotine Intermediate B->C HCHO, NaBH3CN pH 5.0 D Sonogashira Coupling C->D Pd(PPh3)4, CuI Terminal Alkyne E Suzuki-Miyaura Coupling C->E Pd(dppf)Cl2 Aryl Boronic Acid F (R)-5-Alkynyl nAChR Ligands D->F Isolation & Validation G (R)-5-Aryl nAChR Ligands E->G Isolation & Validation

Divergent synthetic workflow from the (R)-chiral intermediate to nAChR ligands.

Self-Validating Experimental Protocols

Protocol 1: Free-Basing and Reductive N-Methylation

Objective: Convert the stable dihydrochloride salt to the free base and perform a mild reductive amination to yield (R)-5-bromo-nicotine, protecting the amine from catalyst poisoning.

  • Free-Basing: Dissolve 1.0 eq of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride in a biphasic mixture of CH2Cl2 and 1M aqueous NaOH (1:1 v/v) at 0 °C.

    • Causality: The cold temperature minimizes exothermic degradation. The biphasic system immediately partitions the liberated free base into the organic layer, shielding it from aqueous side reactions.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with CH2Cl2, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Validation Check: TLC (CH2Cl2:MeOH 9:1 with 1% NH4OH) should reveal a single UV-active, ninhydrin-positive spot.

  • Reductive Amination: Dissolve the crude free base in anhydrous acetonitrile. Add 3.0 eq of aqueous formaldehyde (37%) and 1.5 eq of sodium cyanoborohydride (NaBH3CN). Add glacial acetic acid dropwise until the pH reaches ~5.0.

    • Causality: A mildly acidic pH is required to protonate the intermediate iminium ion, rendering it electrophilic enough to be reduced. NaBH3CN is utilized because, unlike NaBH4, it is stable at pH 5.0 and will not prematurely degrade [1].

  • Workup: Stir for 2 hours at room temperature. Quench with saturated NaHCO3, extract with EtOAc, and purify via silica gel chromatography.

    • Validation Check: 1H NMR (CDCl3) must confirm the appearance of a singlet at ~2.15 ppm integrating to 3H (corresponding to the new N-CH3 group).

Protocol 2: C(5) Sonogashira Cross-Coupling

Objective: Synthesize an (R)-5-alkynyl nAChR ligand via palladium-catalyzed cross-coupling at the activated C(5) position.

  • Reaction Setup: In an oven-dried Schlenk flask, dissolve 1.0 eq of the (R)-5-bromo-nicotine intermediate in anhydrous, thoroughly degassed 1,2-dimethoxyethane (DME) and water (1:1 v/v).

    • Causality: Degassing is absolute; trace oxygen will irreversibly oxidize the Pd(0) catalyst and promote unwanted Glaser homocoupling of the alkyne [4].

  • Catalyst Addition: Add 0.05 eq of Pd(PPh3)4, 0.10 eq of CuI, and 2.5 eq of K2CO3.

    • Causality: CuI forms a copper acetylide intermediate that facilitates rapid transmetalation to the Pd(II) center. K2CO3 acts as a mild base to deprotonate the terminal alkyne without inducing racemization at the pyrrolidine chiral center [1].

  • Coupling: Add 2.5 eq of the terminal alkyne (e.g., 2-methyl-3-butyn-2-ol). Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove metal particulates, and partition between EtOAc and water. Purify the organic phase via flash chromatography.

    • Validation Check: Electrospray Ionization Mass Spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]+ of the coupled product, accompanied by the complete disappearance of the characteristic bromine isotopic doublet (M, M+2).

Quantitative Data Presentation

The stereochemistry of the pyrrolidine ring dictates the spatial orientation of the ligand within the nAChR binding pocket. The table below illustrates the profound pharmacological impact of utilizing the (R)-enantiomer versus the (S)-enantiomer in C(5)-substituted analogs.

Table 1: Comparative Pharmacological Efficacy of C(5)-Substituted Nicotine Enantiomers

CompoundStereochemistryTarget ReceptorBinding Affinity (Ki, nM)Efficacy (% of Nicotine)
5-Ethynyl-nicotine (Altinicline) (S)α4β21.2100%
5-Ethynyl-nicotine (R)α4β2> 100< 30%
5-Bromo-nicotine (S)α4β24.585%
5-Bromo-nicotine (R)α4β2> 250< 15%

*Note: Data generalized from foundational SAR studies demonstrating the stereoselective preference of the α4β2 nAChR subtype for the (S)-pyrrolidine configuration [1]. The (R)-enantiomer synthesized from this application's intermediate serves as a critical negative control for α4β2 or as an active starting point for β4-selective ligand development.

References

  • A Practical and Efficient Synthesis of the Selective Neuronal Acetylcholine-Gated Ion Channel Agonist (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y) - The Journal of Organic Chemistry.[Link]

  • Resolution of (±)-5-bromonornicotine. Synthesis of (R)- and (S)-nornicotine of high enantiomeric purity - The Journal of Organic Chemistry.[Link]

  • Site of Protonation of Nicotine and Nornicotine in the Gas Phase: Pyridine or Pyrrolidine Nitrogen? - Journal of the American Chemical Society.[Link]

  • Sonogashira coupling - Wikipedia. [Link]

Application

Application Note: In Vivo Dosing Guidelines for (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride in Murine Models

Executive Summary (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride—commonly referred to in literature as (R)-5-bromonornicotine dihydrochloride—is a high-value chiral intermediate and pharmacological probe. This a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride—commonly referred to in literature as (R)-5-bromonornicotine dihydrochloride—is a high-value chiral intermediate and pharmacological probe. This application note provides a comprehensive, self-validating framework for formulating and administering this compound in murine models. By detailing the causality behind vehicle selection, pH adjustment, and sampling techniques, this guide ensures high-fidelity pharmacokinetic (PK) and pharmacodynamic (PD) data generation.

Pharmacological Profile & Mechanistic Rationale

(R)-5-bromonornicotine is synthesized and resolved from its racemic mixture via α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) salts to achieve high enantiomeric purity [[1]]([Link]). In preclinical research, it serves two primary functions:

  • Immunotherapy Development: It acts as a rigid hapten linker for nicotine conjugate vaccines. Its specific structural orientation dictates B-cell recognition, and its efficacy is frequently evaluated via in vivo brain and serum distribution in mice .

  • Metabolic Tracking: The enantiomeric purity of the (R)-isomer is critical for stereoselective metabolic tracking, such as acting as a precursor for N'-nitrosonornicotine (NNN) enantiomers to map cytochrome P450-mediated α-hydroxylation pathways .

The Causality of the Dihydrochloride Salt: The free base form of nornicotine derivatives is an oil that is highly susceptible to atmospheric oxidation and degradation . The dihydrochloride salt is explicitly selected for in vivo studies because it provides absolute chemical stability and exceptional aqueous solubility. This eliminates the need for harsh organic co-solvents (such as DMSO or Tween-80) that can disrupt blood-brain barrier (BBB) permeability and confound baseline behavioral metrics.

Pathway A (R)-5-Bromonornicotine Dihydrochloride B nAChR (α4β2 / α7) Stereospecific Binding A->B Agonist action C Ion Channel Opening (Na+/Ca2+ Influx) B->C Depolarization D Intracellular Signaling (Kinase Cascades) C->D Calcium signaling E Neurotransmitter Release (Dopamine, GABA) D->E Exocytosis

Figure 1. Mechanism of action of (R)-5-bromonornicotine via nAChR activation and exocytosis.

Quantitative Dosing Strategies in Murine Models

Selecting the appropriate dosing route and vehicle is critical for reproducible pharmacokinetics. C57BL/6J mice are the industry standard for these assays due to their well-characterized CYP2A5 expression (the murine ortholog to human CYP2A6, which metabolizes nornicotine derivatives).

Table 1: Standardized In Vivo Dosing Regimens

Administration RouteTypical Dose RangePreferred VehicleDosing VolumePrimary Application
Subcutaneous (s.c.) 0.1 - 1.0 mg/kgSterile 0.9% Saline5 - 10 mL/kgPharmacokinetics, Vaccine efficacy
Intraperitoneal (i.p.) 0.5 - 3.0 mg/kgSterile 0.9% Saline10 mL/kgBehavioral assays, Receptor binding
Intravenous (i.v.) 0.05 - 0.5 mg/kgPBS (pH 7.4)2 - 5 mL/kgAbsolute bioavailability, Rapid PK

Note: Doses should be calculated based on the free-base equivalent if comparing directly to native nicotine. (MW of dihydrochloride = 300.03 g/mol ; MW of free base = 227.10 g/mol . Conversion factor: 1 mg salt = 0.757 mg free base).

Self-Validating Formulation Protocol

This methodology incorporates mandatory quality control (QC) checkpoints to ensure physiological compatibility and prevent dosing artifacts.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of (R)-5-bromonornicotine dihydrochloride to reach room temperature in a desiccator before opening.

    • Causality: The salt is highly hygroscopic. Opening it cold introduces condensation, artificially inflating the weighed mass and resulting in severe under-dosing.

  • Dissolution: Weigh the required mass using a microbalance and dissolve in sterile 0.9% NaCl.

  • pH Adjustment (Critical Step): Measure the pH using a micro-probe. The dissociation of the dihydrochloride salt will release HCl, dropping the solution pH (often < 3.0). Adjust to pH 7.2–7.4 using dropwise 0.1 N NaOH.

    • Causality: Injecting an acidic solution causes localized tissue necrosis, inflammation, and precipitation of endogenous proteins at the injection site, which traps the compound and ruins absorption kinetics.

  • Sterilization & Validation: Filter the neutralized solution through a 0.22 µm PES syringe filter.

    • Self-Validating Checkpoint: Post-filtration, visually inspect the solution against a dark background. Any opalescence indicates free-base precipitation due to over-titration with NaOH. If observed, the batch is compromised and must be discarded.

In Vivo Pharmacokinetic (PK) Workflow

To accurately assess the biodistribution of (R)-5-bromonornicotine, particularly its penetration into the central nervous system, tissue harvesting must be rigorously controlled.

Workflow Step1 1. Formulation Saline + pH 7.4 Adjustment Step2 2. Administration s.c. or i.p. (0.1-3.0 mg/kg) Step1->Step2 0.22µm Filtered Step3 3. PK Sampling Blood & Brain Harvest Step2->Step3 Timecourse Step4 4. Tissue Processing Perfusion & Homogenization Step3->Step4 Ice-cold PBS Step5 5. LC-MS/MS Quantification & Modeling Step4->Step5 Analyte Extraction

Figure 2. Standardized in vivo experimental workflow for pharmacokinetic evaluation.

Step-by-Step Sampling Methodology:

  • Administration: Administer the formulated dose (e.g., 0.5 mg/kg s.c.) to the murine cohort. Record the exact time of injection.

  • Blood Collection: At predetermined time points (e.g., 5, 15, 30, 60 minutes), collect 50 µL of blood via submandibular bleed into K2EDTA-coated tubes.

    • Causality: EDTA chelates calcium, preventing coagulation while simultaneously inhibiting plasma esterases that might degrade the compound or its metabolites prior to analysis.

  • Brain Tissue Harvest: Euthanize mice at the expected Tmax​ (typically 10-15 min for s.c. administration). Immediately transcardially perfuse the animal with 10 mL of ice-cold PBS.

    • Causality: Brain tissue is highly vascularized. Without perfusion, up to 3% of the measured "brain" concentration is actually compound circulating in trapped microvasculature blood. Perfusion ensures the LC-MS/MS quantifies true BBB penetration.

  • Extraction Validation:

    • Self-Validating Checkpoint: During tissue homogenization, spike a blank control brain sample with a known concentration of (R)-5-bromonornicotine. A recovery rate of <85% during LC-MS/MS analysis indicates severe matrix suppression, requiring a dilution adjustment in the mobile phase.

References

  • Title: Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo Source: ACS Combinatorial Science URL: [Link]

  • Title: An Immunotherapeutic Program for the Treatment of Nicotine Addiction: Hapten Design and Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Metabolism of N'-Nitrosonornicotine Enantiomers by Cultured Rat Esophagus and in Vivo in Rats Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Sources

Method

Application Note: Preparation and Handling of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride Stock Solutions in DMSO

Scientific Rationale & Introduction (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine, commonly referred to as (R)-3-bromo-nornicotine, is a halogenated analog of the tobacco alkaloid nornicotine. In preclinical drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine, commonly referred to as (R)-3-bromo-nornicotine, is a halogenated analog of the tobacco alkaloid nornicotine. In preclinical drug development and neuroscience, this compound serves as a critical pharmacological tool for probing neuronal nicotinic acetylcholine receptors (nAChRs) .

Stereochemistry is paramount in nAChR pharmacology. While the naturally occurring (S)-enantiomer exhibits specific binding profiles, the (R)-enantiomer demonstrates distinct stereospecific affinities and efficacies, particularly at the α7 and α4β2 receptor subtypes .

Why the Dihydrochloride Salt? The free base form of nornicotine derivatives is typically an oily liquid that is highly susceptible to atmospheric oxidation and degradation. Formulating the compound as a dihydrochloride salt yields a stable, crystalline solid. This modification ensures batch-to-batch reproducibility, extends shelf-life, and provides precise stoichiometric control for in vitro assays. However, handling this salt requires strict adherence to anhydrous protocols, as the dihydrochloride lattice is highly hygroscopic.

Physicochemical Properties & Storage Data

To ensure accurate molarity during stock preparation, researchers must account for the mass of the hydrochloride counterions. The following table summarizes the critical quantitative data required for assay calculations.

PropertyValue / Specification
Chemical Name (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride
Molecular Formula C₉H₁₁BrN₂ · 2HCl
Molecular Weight 300.02 g/mol (Free base: ~227.10 g/mol )
Appearance White to off-white crystalline solid
Solubility (DMSO) ≥ 30 mg/mL (~100 mM)
Solubility (Water) ≥ 50 mg/mL (~166 mM)
Long-Term Storage (Solid) -20°C to -80°C (Desiccated, protected from light)
Stock Storage (DMSO) -20°C (Single-use aliquots, tightly sealed)

Note: While the salt is highly soluble in water, anhydrous DMSO is the universal solvent of choice for long-term stock solutions to prevent hydrolytic degradation and microbial contamination over time.

nAChR Modulation Pathway

When introduced into cellular assays, (R)-3-bromo-nornicotine acts upon nAChRs to initiate a well-characterized signaling cascade. Understanding this pathway is essential for designing appropriate downstream readouts (e.g., calcium imaging or neurotransmitter release assays).

Pathway Ligand (R)-3-Bromo- nornicotine Receptor nAChR (e.g., α7 / α4β2) Activation Ligand->Receptor Binds IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opens Depol Membrane Depolarization IonFlux->Depol NTRelease Neurotransmitter Release Depol->NTRelease

Fig 1. Mechanism of nAChR activation and neurotransmitter release by nornicotine analogs.

Experimental Protocol: Preparation of DMSO Stock Solutions

The following protocol details the preparation of a 10 mM stock solution . It is designed as a self-validating system , ensuring that environmental factors do not compromise the integrity of the ligand.

Workflow A 1. Equilibrate Reagents to RT B 2. Weigh (R)-3-Bromo- nornicotine 2HCl A->B C 3. Add Anhydrous DMSO (Calculate Vol) B->C D 4. Vortex & Sonicate (Verify Clarity) C->D E 5. Aliquot into Single-Use Vials D->E F 6. Store at -20°C (Desiccated) E->F

Fig 2. Step-by-step workflow for preparing anhydrous DMSO stock solutions.

Step 1: Temperature Equilibration
  • Action: Remove the vial of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride from -20°C storage and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening.

  • Causality: The dihydrochloride salt is exceptionally hygroscopic. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This introduces water weight (skewing molarity calculations) and degrades the anhydrous nature of the final stock.

  • Self-Validation Check: The exterior of the vial must feel entirely neutral to the touch, with no visible micro-condensation, before the cap is loosened.

Step 2: Gravimetric Weighing
  • Action: Using an analytical balance, weigh the desired amount of the compound (e.g., 5.0 mg) into a sterile, static-free microcentrifuge tube.

  • Causality: Static charge can cause the fine crystalline powder to disperse, leading to inaccurate mass transfer.

  • Self-Validation Check: The balance must return to absolute zero after the weigh boat or spatula is removed. Record the exact mass transferred (e.g., 5.12 mg), not the target mass.

Step 3: Addition of Anhydrous DMSO
  • Action: Calculate the required volume of ≥99.9% anhydrous DMSO to achieve a 10 mM concentration. Use a syringe to extract DMSO directly from a septum-sealed bottle.

    • Calculation Example: For 5.12 mg of powder (MW = 300.02 g/mol ):

    • Moles = 5.12 × 10⁻³ g / 300.02 g/mol = 0.01706 mmol.

    • Volume for 10 mM = 0.01706 mmol / 10 mmol/L = 0.001706 L = 1.706 mL .

  • Causality: DMSO acts as a sponge for atmospheric moisture. Using standard benchtop DMSO introduces water, which reduces the solubility of the compound during freeze-thaw cycles and accelerates the degradation of the halogenated pyridine ring.

  • Self-Validation Check: The DMSO should be extracted without exposing the bulk solvent bottle to ambient air.

Step 4: Dissolution via Vortexing and Sonication
  • Action: Cap the tube tightly. Vortex for 30 seconds, followed by 1–2 minutes in a room-temperature ultrasonic water bath.

  • Causality: The robust crystal lattice of the dihydrochloride salt must be fully disrupted. Sonication provides acoustic cavitation to break apart invisible micro-aggregates that vortexing alone might miss.

  • Self-Validation Check: Hold the tube against a bright light source. The solution must be 100% optically clear. Any turbidity or particulate matter indicates incomplete dissolution.

Step 5: Aliquoting and Storage
  • Action: Divide the stock into 50 µL or 100 µL single-use aliquots in tightly sealed, low-bind tubes. Store immediately at -20°C.

  • Causality: Repeated freeze-thaw cycles of DMSO introduce moisture and cause a "freeze-concentration effect," where the compound is pushed out of solution into localized high-concentration gradients, leading to precipitation. Single-use aliquots entirely bypass this failure mode.

  • Self-Validation Check: Pure DMSO freezes at 19°C. When stored at -20°C, the aliquots should solidify completely. If an aliquot remains liquid at -20°C, it has absorbed significant atmospheric water and should be discarded.

Downstream Application Insights: The pH Shift Phenomenon

When utilizing this stock solution in downstream in vitro assays, researchers must account for the pH shift phenomenon .

Dissolving a dihydrochloride salt in unbuffered DMSO results in a highly acidic stock solution. If this 10 mM stock is diluted directly into unbuffered or weakly buffered assay media (e.g., standard saline), the local pH can drop significantly. This acidic shock can denature target nAChRs, alter the protonation state of the ligand (affecting binding affinity), or cause off-target cellular toxicity .

Actionable Insight: Always perform the final dilution of the DMSO stock into a heavily buffered solution (e.g., HEPES-buffered artificial cerebrospinal fluid [ACSF] or PBS) and verify that the final pH remains at 7.35–7.45 before applying the ligand to cells or tissue preparations. Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced membrane fluidization.

References

  • National Center for Biotechnology Information. "3-Bromo-5-(pyrrolidin-2-yl)pyridine." PubChem Compound Summary for CID 4403815. [Link]

  • Papke, R. L., Dwoskin, L. P., & Crooks, P. A. (2007). "The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery." Journal of Neurochemistry, 101(1), 160-167. [Link]

Application

Application Note: HPLC-MS/MS Method Development for the Quantitation of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride

Executive Summary & Analytical Challenges The quantitation of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride presents a triad of distinct analytical challenges for drug development professionals: High Polarity &...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The quantitation of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride presents a triad of distinct analytical challenges for drug development professionals:

  • High Polarity & Basicity: The molecule contains a highly basic secondary amine (pyrrolidine ring, pKa ~10) and a pyridine ring (pKa ~5). In traditional Reversed-Phase Liquid Chromatography (RPLC), basic amines suffer from poor retention and severe peak tailing due to secondary ion-exchange interactions with unendcapped silanols on the silica surface[1][2].

  • Counterion Suppression: The compound is supplied as a dihydrochloride salt. When injected into an LC-MS system, high concentrations of chloride ions can cause catastrophic ion suppression in the Electrospray Ionization (ESI) source if the analyte co-elutes with the salt front[3][4].

  • Chirality: While the compound is the specific (R)-enantiomer, standard pharmacokinetic (PK) and pharmacodynamic (PD) quantitation typically relies on achiral platforms, assuming enantiomeric excess is validated during upstream API release.

To overcome these barriers, this protocol discards RPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). This approach transforms the molecule's high polarity from a liability into a retention mechanism, ensuring robust, high-sensitivity quantitation.

Mechanistic Insights: The Causality of HILIC-MS/MS

Do not treat HILIC as "reverse-reversed-phase." The retention mechanism relies on the partitioning of the analyte between an organic-rich mobile phase and a microscopically thin, water-enriched layer immobilized on a polar stationary phase[5].

The Dilution Imperative

Amine hydrochloride salts readily dissolve in water. However, injecting a highly aqueous sample directly into a HILIC system violently disrupts the stationary phase's delicate hydration layer, leading to catastrophic peak distortion (the "solvent effect")[5]. The salt must be initially solubilized in a protic solvent, but the final injection diluent must closely match the initial mobile phase (e.g., >80% Acetonitrile)[6].

Overcoming Ion Suppression

By utilizing a zwitterionic (ZIC-HILIC) or amide stationary phase, the doubly-protonated amine is strongly retained. Conversely, the chloride counterions are poorly retained in HILIC and elute near the void volume[3][4]. This chromatographic separation isolates the API from its counterion, eliminating chloride-induced signal quenching. Furthermore, the high organic content (typically >70% acetonitrile) of the HILIC mobile phase lowers surface tension, promoting highly efficient droplet fission and desolvation in the ESI source, drastically enhancing MS sensitivity[1].

Analytical Workflow

G cluster_0 Self-Validating Sample Prep cluster_1 HILIC-MS/MS Mechanism N1 API: Dihydrochloride Salt (High Water Solubility) N2 Dilution in 90% ACN (Prevents HILIC Peak Distortion) N1->N2 N3 Zwitterionic HILIC Phase (Aqueous Layer Partitioning) N2->N3 N4 Cl⁻ Counterion Elution (Diverted / Separated) N3->N4 Void Volume N5 ESI+ Source (High Organic = Fast Desolvation) N3->N5 Retained API N6 MRM Detection (Bromine Isotope Ratio 1:1) N5->N6

Mechanistic workflow of HILIC-MS/MS for basic amine dihydrochloride salts.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: Ammonium formate is non-negotiable. It provides the ionic strength necessary to maintain a stable volume of the immobilized water layer on the stationary phase. Without it, retention times will drift endlessly[5]. The acidic pH ensures both nitrogens remain fully protonated[2].

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Sample Preparation
  • Solubilization: Accurately weigh 1.0 mg of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride. Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) to create a 1.0 mg/mL stock.

  • Dilution: Dilute the stock solution to the working range (e.g., 1–100 ng/mL) using a diluent of Acetonitrile/Water (90:10, v/v) .

    • Causality: The salt will seamlessly exchange its chloride counterions for the mobile phase buffer (formate) upon injection, eliminating the need for complex pre-injection free-basing or alkalinization[6].

Chromatographic Conditions
  • Column: ZIC-HILIC or Amide-80 (2.1 x 100 mm, 3 µm)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

Table 1: HILIC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Mechanistic Purpose
0.0 10 90 Initial partitioning; Cl⁻ elutes in void.
1.0 10 90 Isocratic hold to stabilize injection band.
4.0 40 60 Gradient elution of the protonated API.
5.0 40 60 Column wash.
5.1 10 90 Return to initial conditions.

| 8.0 | 10 | 90 | Critical Re-equilibration (Requires ~10 column volumes)[5]. |

Mass Spectrometry (MRM) Parameters
  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

Table 2: MRM Transitions for (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine

Analyte Isotope Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
API (⁷⁹Br) 227.0 70.1 25 Quantifier
API (⁸¹Br) 229.0 70.1 25 Qualifier 1

| API (⁷⁹Br) | 227.0 | 158.0 | 30 | Qualifier 2 |

Causality: The m/z 70.1 product ion corresponds to the highly stable pyrrolinium cation, formed via the cleavage of the bond between the pyridine and pyrrolidine rings. This fragment provides the highest signal-to-noise ratio for quantitation.

Trustworthiness: Self-Validating System Suitability

A robust protocol must validate itself in real-time. Before accepting any quantitative data from this batch, the following System Suitability Test (SST) criteria must be met. Failure to meet these criteria indicates a breakdown in the physical chemistry of the assay.

Table 3: Self-Validating Acceptance Criteria

Parameter Acceptance Criteria Mechanistic Rationale
Blank Carryover < 2% of LLOQ Basic amines readily adhere to stainless steel injector rotors and tubing. High carryover requires replacing PEEK/steel lines or adjusting wash solvents.
Isotopic Fidelity Area (227→70) / Area (229→70) = 1.0 ± 0.1 The natural abundance of Bromine isotopes is ~1:1. If this ratio deviates, it proves a co-eluting isobaric interference is present, automatically invalidating the peak purity.

| RT Stability | RSD < 2% over 10 injections | HILIC columns are highly sensitive to equilibration. RT drift indicates the aqueous hydration layer on the stationary phase is fluctuating[5]. |

Sources

Method

Application Notes and Protocols: (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride in Nicotinic Acetylcholine Receptor Research

Introduction: The Critical Role of Subtype-Selective nAChR Ligands Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that are integral to synaptic transmission throughout the ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Subtype-Selective nAChR Ligands

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that are integral to synaptic transmission throughout the central and peripheral nervous systems.[1][2] These pentameric receptors are assembled from a variety of subunits (α2-α10 and β2-β4), giving rise to a wide array of receptor subtypes with distinct pharmacological and physiological profiles.[2] The most abundant nAChR subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 receptors.[3] The diversity of nAChRs makes them key targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[4][5]

The development of subtype-selective ligands is paramount for dissecting the specific roles of different nAChR subtypes and for designing targeted therapeutics with minimal off-target effects.[4][6] (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride, a structural analog of nicotine, has emerged as a valuable research tool for probing the structure and function of nAChRs. Its chemical scaffold, featuring a pyrrolidine ring, is a common motif in many potent nAChR ligands.[7][8] This document provides a comprehensive guide to the application of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride in nAChR research, including its physicochemical properties, established applications, and detailed experimental protocols.

Physicochemical Properties of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride

A thorough understanding of the compound's physical and chemical characteristics is essential for its effective use in experimental settings.

PropertyValueSource
Molecular FormulaC9H11BrN2 · 2HClN/A
Molecular Weight300.02 g/mol N/A
AppearanceOff-white to light yellow solidN/A
SolubilitySoluble in water and DMSON/A
Boiling Point295.4ºC at 760 mmHg[9]
Flash Point132.5ºC[9]
Density1.434g/cm3[9]

Applications in nAChR Research

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride serves as a versatile tool for investigating various aspects of nAChR biology. Its primary applications lie in its ability to selectively interact with specific nAChR subtypes, allowing researchers to:

  • Characterize nAChR Subtype Binding Profiles: Through competitive radioligand binding assays, this compound can be used to determine the binding affinities of novel compounds for different nAChR subtypes.[6][10]

  • Functionally Characterize nAChR Activity: Electrophysiological techniques, such as two-electrode voltage clamp (TEVC), can be employed to assess whether the compound acts as an agonist, antagonist, or allosteric modulator at specific nAChR subtypes.[1][11]

  • Investigate nAChR-Mediated Signaling Pathways: By selectively activating or blocking specific nAChR subtypes, researchers can elucidate their downstream signaling cascades and physiological effects.

Below is a diagram illustrating a typical signaling pathway that can be investigated using (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx Ligand (R)-3-Bromo-5- (pyrrolidin-2-yl)pyridine Ligand->nAChR Binds to orthosteric site Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Depolarization->Downstream

Caption: nAChR signaling pathway activated by (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine.

Experimental Protocols

The following protocols are provided as a guide for utilizing (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride in common experimental paradigms.

Protocol 1: Radioligand Binding Assay for nAChR Subtype Selectivity

This protocol describes a competitive binding assay to determine the affinity (Ki) of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride for a specific nAChR subtype using a radiolabeled ligand.

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[12]

Materials:

  • Membrane preparations from cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7).[6]

  • Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).[6][10]

  • (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding determinator (e.g., high concentration of a known nAChR agonist like nicotine or epibatidine).[12]

  • 96-well filter plates (e.g., MultiScreenHTS) and vacuum manifold.[13]

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determinator (for non-specific binding).

    • 50 µL of the diluted (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride or assay buffer.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Results: The resulting Ki value will quantify the binding affinity of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride for the specific nAChR subtype. A lower Ki value indicates a higher binding affinity. By performing this assay with different nAChR subtypes, a selectivity profile can be established.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol outlines the use of TEVC to functionally characterize the effects of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride on nAChRs expressed in Xenopus oocytes.

Principle: Xenopus oocytes can be injected with cRNA encoding specific nAChR subunits to express functional receptors on their surface. TEVC allows for the measurement of ion currents flowing through these channels in response to the application of a ligand. This technique can determine if a compound is an agonist (elicits a current), an antagonist (blocks the current elicited by an agonist), or a modulator (enhances or reduces the agonist-evoked current).[14]

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits

  • (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride

  • Acetylcholine (ACh) or another suitable nAChR agonist

  • Oocyte Ringer's solution (OR2): 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.5

  • TEVC setup (amplifier, headstage, microelectrode puller, micromanipulators)

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with OR2 solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -70 mV.[11]

  • Compound Application:

    • Agonist testing: Apply increasing concentrations of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride to the oocyte and record the resulting current.

    • Antagonist testing: Pre-apply (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride for a set period (e.g., 2-5 minutes) before co-applying it with a known concentration of an agonist (e.g., the EC₅₀ concentration of ACh).[1]

  • Data Analysis:

    • Agonist activity: Plot the peak current response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (concentration for half-maximal effect) and Emax (maximum effect).

    • Antagonist activity: Calculate the percentage inhibition of the agonist-evoked current at different concentrations of the compound. Plot this against the logarithm of the compound concentration to determine the IC₅₀.

Expected Results: The electrophysiological recordings will reveal the functional properties of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride at the specific nAChR subtype, classifying it as an agonist, antagonist, or allosteric modulator and quantifying its potency.

Experimental_Workflow start Start: (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride binding_assay Protocol 1: Radioligand Binding Assay start->binding_assay electrophysiology Protocol 2: Two-Electrode Voltage Clamp start->electrophysiology determine_ki Determine Ki (Binding Affinity) for different nAChR subtypes binding_assay->determine_ki determine_function Determine Functional Activity (Agonist/Antagonist/Modulator) EC₅₀ / IC₅₀ electrophysiology->determine_function analyze_selectivity Analyze Subtype Selectivity Profile determine_ki->analyze_selectivity determine_function->analyze_selectivity conclusion Conclusion: Characterize Pharmacological Profile analyze_selectivity->conclusion

Caption: Experimental workflow for nAChR characterization.

Safety and Handling

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15] It may be harmful if swallowed, inhaled, or in contact with skin.[16][17] Work in a well-ventilated area or under a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[15][16][17]

Conclusion

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a valuable pharmacological tool for the study of nicotinic acetylcholine receptors. Its utility in both binding and functional assays allows for a comprehensive characterization of nAChR subtype selectivity and pharmacology. The protocols detailed in this guide provide a framework for researchers to effectively employ this compound in their investigations, ultimately contributing to a deeper understanding of nAChR biology and the development of novel therapeutics for nAChR-related disorders.

References

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC. Available from: [Link]

  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay - Frontiers. Available from: [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. Available from: [Link]

  • Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function | PNAS. Available from: [Link]

  • Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC. Available from: [Link]

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Available from: [Link]

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC. Available from: [Link]

  • SAFETY DATA SHEET. Available from: [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Available from: [Link]

  • Electrophysiology of the Nicotinic Acetylcholine Receptor | Request PDF - ResearchGate. Available from: [Link]

  • Electrophysiological and pharmacological evaluation of the nicotinic cholinergic system in chagasic rats - PMC. Available from: [Link]

  • Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - MDPI. Available from: [Link]

  • Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC. Available from: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. Available from: [Link]

  • The electrophysiological study of MG action on muscle nicotinic... - ResearchGate. Available from: [Link]

  • Evaluation of structurally diverse neuronal nicotinic receptor ligands for selectivity at the α6* subtype - PMC. Available from: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Available from: [Link]

  • 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem. Available from: [Link]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors - AIR Unimi. Available from: [Link]

  • 3-Bromo-5-(2-pyrrolidinyl)pyridine | CAS#:71719-06-7 | Chemsrc. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. Available from: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available from: [Link]

  • Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs - PMC. Available from: [Link]

  • Modifications at C(5) of 2-(2-Pyrrolidinyl)-Substituted 1,4-Benzodioxane Elicit Potent α4β2 Nicotinic Acetylcholine Receptor Partial Agonism with High Selectivity over the α3β4 Subtype | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - Frontiers. Available from: [Link]

  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride

Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, you may frequently encounter precipitation or inconsistent dosing issues when working with halogenated norni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, you may frequently encounter precipitation or inconsistent dosing issues when working with halogenated nornicotine derivatives.

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a highly polar salt. However, its behavior in complex aqueous buffers like Phosphate-Buffered Saline (PBS) is governed by strict thermodynamic principles. This guide is designed to help you bypass common pitfalls through a deep understanding of the compound's physical chemistry.

Part 1: Physicochemical Causality (The "Why")

To troubleshoot effectively, we must first understand the molecular mechanics. The compound features two ionizable nitrogens: a pyrrolidine amine and a pyridine nitrogen. The electron-withdrawing bromine atom at the 3-position significantly alters the electron density of the pyridine ring, impacting its protonation state in physiological buffers.

Table 1: Physicochemical Parameters & Solubility Impact

ParameterEstimated ValueMechanistic Impact on Solubility
pKa 1 (Pyridine N) ~3.4Remains unprotonated at physiological pH (7.4) based on 1[1]. Contributes to lipophilicity in buffers.
pKa 2 (Pyrrolidine N) ~8.1Protonated at pH 7.4. Drives aqueous solubility, but susceptible to free-basing at pH > 8.5[1].
Salt Form DihydrochlorideHighly soluble in pure water. Highly vulnerable to the 2 in high-Cl⁻ media[2].
Hygroscopicity HighAbsorbs atmospheric moisture rapidly, leading to inaccurate molarity calculations if not properly desiccated.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound dissolves perfectly in pure water but immediately precipitates when I add it to 1X PBS (pH 7.4). Why? Expert Insight: This is a classic manifestation of two concurrent thermodynamic forces: the Common Ion Effect and pH-induced Free-Basing .

  • Common Ion Effect: 1X PBS contains approximately 137 mM NaCl and 2.7 mM KCl. According to Le Chatelier’s principle, the high concentration of background chloride ions shifts the 3 ( Ksp​ ) of the dihydrochloride salt to the left[3], forcing the drug out of solution[2].

  • pH Shift: Pure water lacks buffering capacity; dissolving the dihydrochloride salt drops the local pH, keeping both nitrogens fully protonated. PBS buffers the solution to pH 7.4. At this pH, the pyridine nitrogen loses its proton, significantly reducing the molecule's polarity and its hydration energy. This 4 is typical for hydrochloride salts, which are highly soluble at low pH but struggle at neutral pH[4].

Q2: How can I prevent precipitation in physiological assays requiring pH 7.4? Expert Insight: You must bypass the chloride-driven common ion effect and assist the solvation of the partially deprotonated species.

  • Strategy A (Co-solvents): Prepare a concentrated master stock in anhydrous DMSO (e.g., 10 mM). Dilute this into your working buffer immediately before the assay. The DMSO disrupts the crystal lattice energy and prevents rapid nucleation.

  • Strategy B (Alternative Buffers): Avoid PBS. Use a low-chloride buffer such as 50 mM HEPES or Tris-acetate adjusted to pH 7.4.

Q3: My stock concentrations seem inconsistent between different experiments, even though I weigh the powder carefully. What is happening? Expert Insight: Dihydrochloride salts of pyrrolidine derivatives are notoriously deliquescent. Upon opening the vial in ambient humidity, the powder absorbs water weight. You are likely weighing a mixture of the Active Pharmaceutical Ingredient (API) and atmospheric water, leading to a lower-than-calculated actual molarity. Resolution: Always equilibrate the vial to room temperature in a desiccator before opening.

Part 3: Logical Workflow for Solubility Troubleshooting

Below is the decision matrix used in our application labs to rescue precipitated dihydrochloride salts.

SolubilityTroubleshooting Start Precipitation Observed in Aqueous Buffer CheckBuffer Analyze Buffer Composition & pH Start->CheckBuffer Cond1 High Chloride (e.g., PBS, Saline) CheckBuffer->Cond1 Cond2 pH > 7.5 (Basic Media) CheckBuffer->Cond2 Cond3 Cold Temperature (4°C storage) CheckBuffer->Cond3 Mech1 Common Ion Effect (Cl⁻ suppresses Ksp) Cond1->Mech1 Mech2 Free Base Formation (Deprotonation) Cond2->Mech2 Mech3 Reduced Kinetic Solubility Cond3->Mech3 Sol1 Switch to HEPES/Acetate or lower[NaCl] Mech1->Sol1 Sol2 Titrate pH to 6.0-6.5 or use 5% DMSO Mech2->Sol2 Sol3 Gentle sonication & warm to 37°C Mech3->Sol3

Diagnostic workflow for resolving precipitation of dihydrochloride API salts in aqueous media.

Part 4: Self-Validating Experimental Protocols

To ensure trust and reproducibility across your assays, follow this self-validating protocol for preparing a 10 mM stock solution. By utilizing a non-aqueous, highly polar aprotic solvent (DMSO) for the master stock, we bypass hygroscopic weighing errors and prevent premature chloride-induced precipitation.

Protocol A: Preparation of a Stable 10 mM Master Stock

Step 1: Environmental Control

  • Remove the sealed vial of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride from -20°C storage.

  • Place the intact vial in a desiccator at room temperature for 30 minutes.

    • Validation Check: Condensation on the outside of the vial must completely evaporate before opening to ensure no moisture is introduced to the hygroscopic salt.

Step 2: Master Stock Dissolution

  • In a nitrogen-purged glove bag or low-humidity environment, open the vial.

  • Add anhydrous, sterile-filtered DMSO directly to the vial to achieve a 10 mM concentration (e.g., for 10 mg of API [MW ~321.04 g/mol ], add 3.11 mL DMSO).

  • Vortex vigorously for 60 seconds.

    • Validation Check: The solution must be optically clear. Shine a laser pointer through the vial; the absence of a visible beam path (Tyndall effect) confirms complete dissolution without micro-particulates.

Step 3: Aliquoting and Storage

  • Divide the 10 mM stock into 50 µL single-use aliquots in amber microcentrifuge tubes (the compound is light-sensitive).

  • Blanket the tubes with Argon gas before sealing to prevent oxidation.

  • Store at -80°C.

Protocol B: Aqueous Buffer Dilution (Working Solution)
  • Warm a 50 µL aliquot of the 10 mM DMSO stock to room temperature.

  • Prepare a 50 mM HEPES buffer, pH 7.4 (Do NOT use PBS to avoid the common ion effect).

  • Under rapid vortexing, add 5 µL of the DMSO stock dropwise into 995 µL of the HEPES buffer to yield a 50 µM working solution (0.5% DMSO final).

  • Validation Check: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. An OD600​>0.01 indicates micro-precipitation. If the reading is baseline (clear), proceed immediately to your biological assay.

Part 5: References

  • Nicotine (pKa values and physiological properties). Deranged Physiology. Available at:[Link][1]

  • Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance. ACS Molecular Pharmaceutics. Available at:[Link][2]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:[Link][3]

  • Hydrochloride Salt of the GABAkine KRM-II-81 (pH-Solubility Profiles). ACS Omega. Available at:[Link][4]

Sources

Optimization

Technical Support Center: Stability &amp; Storage Guide for (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride . As a chiral, halogenated pyridine derivative formulated as a secondary amine dihydrochloride salt, this compound presents unique handling challenges.

This document synthesizes field-proven insights with mechanistic causality to help you troubleshoot degradation issues, maintain enantiomeric purity, and ensure reproducible experimental outcomes.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why has my lyophilized powder turned into a sticky, discolored gum after a few weeks on the shelf?

The Causality (Hygroscopicity & Micro-pH Shifts): Dihydrochloride salts are inherently prone to moisture uptake due to the high charge density and hydrogen-bonding capacity of the chloride ions[1]. When exposed to ambient humidity, the compound undergoes deliquescence—it absorbs so much moisture that it dissolves in its own water of hydration.

This moisture acts as both a plasticizer and a reaction medium. As water accumulates, it induces a micro-pH shift at the surface of the crystal lattice, which can facilitate the dissociation of the hydrochloride salt[2]. Once the pyrrolidine nitrogen loses its protonation, its lone pair of electrons becomes exposed, drastically increasing the molecule's susceptibility to autoxidation.

Q2: I left the compound on the benchtop in a clear vial, and it turned yellow. Is it still usable?

The Causality (Photolysis & Dehalogenation): You are observing photodegradation. Halogenated pyridines, particularly bromopyridines, exhibit marked photolability under UV and near-UV visible light. Irradiation induces homolytic cleavage of the C-Br bond at the 3-position of the pyridine ring, leading to rapid dehalogenation and the generation of highly reactive radical species[3].

These radicals propagate further degradation, reacting with oxygen or neighboring molecules to form complex mixtures of polymeric byproducts. This chemical transformation manifests visually as a yellowing or browning of the solid. If your compound has changed color, its purity has been compromised, and it should not be used for sensitive assays.

Q3: How do temperature fluctuations affect the chiral integrity of the pyrrolidine ring?

The Causality (Thermal Stress): While the (R)-enantiomer is generally stable against racemization under neutral, dry conditions, elevated temperatures combined with moisture-induced free-base formation lower the activation energy for unwanted side reactions. Heat accelerates oxidative degradation pathways and can drive off the protective HCl gas, leaving the free base vulnerable. Maintaining strict cold-chain storage (-20°C) minimizes thermal kinetic energy, effectively halting these degradation pathways.

Part 2: Quantitative Data & Stability Metrics

To easily diagnose the state of your compound, refer to the following stability matrix.

Degradation PathwayPrimary TriggerVisual/Physical IndicatorChemical ConsequencePreventive Measure
Deliquescence Ambient Moisture (>30% RH)Powder clumping, gum formationSalt dissociation, micro-pH shiftArgon backfill, desiccator
Photolysis UV/Vis LightYellowing/browning of solidC-Br bond cleavage, radical formationAmber glass, dark storage
Oxidation Oxygen + HeatDiscoloration, loss of purityN-oxide formation at pyrrolidineInert atmosphere, -20°C

Part 3: Workflow Visualization

The following diagram illustrates the logical relationship between environmental stressors, their specific degradation mechanisms, and the targeted preventive strategies required to protect the compound.

G Compound (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride Moisture Moisture Exposure (Hygroscopicity) Compound->Moisture Light UV/Vis Light (Photolysis) Compound->Light HeatOx Heat & Oxygen (Oxidation) Compound->HeatOx Deliquescence Deliquescence & Micro-pH Shift Moisture->Deliquescence Dehalogenation C-Br Bond Cleavage (Dehalogenation) Light->Dehalogenation PyrrolidineOx Pyrrolidine Ring Oxidation HeatOx->PyrrolidineOx Prevent1 Argon Backfill & Desiccator Storage Deliquescence->Prevent1 Prevent2 Amber Glass & Dark Storage Dehalogenation->Prevent2 Prevent3 -20°C Storage & Aliquoting PyrrolidineOx->Prevent3

Fig 1. Degradation pathways and mitigation strategies for the dihydrochloride compound.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your handling procedures, the following step-by-step aliquoting protocol is designed as a self-validating system . This means you can immediately verify the success or failure of each step based on observable physical properties, without requiring complex analytical equipment.

Step-by-Step Aliquoting and Long-Term Storage Workflow

Step 1: Temperature Equilibration

  • Action: Remove the master vial from -20°C storage and place it in a desiccator at room temperature for 30–45 minutes before breaking the factory seal.

  • Self-Validation Check: Wipe the outside of the vial with a laboratory tissue. If condensation forms on the glass, equilibration is incomplete. Opening the vial at this stage will cause immediate moisture condensation directly onto the cold powder, ruining the batch. Wait until the vial remains completely dry to the touch.

Step 2: Inert Atmosphere Handling

  • Action: Transfer the equilibrated vial to a glovebox or a localized dry-zone flushed with a steady stream of Argon. Weigh out single-use aliquots (e.g., 5 mg) into pre-dried amber glass vials.

  • Self-Validation Check: Observe the powder as you manipulate it with a micro-spatula. It must remain a highly mobile, free-flowing solid. If the powder begins to clump, aggregate, or stick aggressively to the metal spatula, the local humidity has breached the safe threshold (>30% RH), and the dihydrochloride salt is actively deliquescing.

Step 3: Sealing and Storage

  • Action: Backfill each individual amber vial with Argon gas. Immediately seal with a PTFE-lined screw cap (avoid standard rubber septa, which are permeable to oxygen over long durations). Wrap the cap junction with Parafilm and store at -20°C.

  • Self-Validation Check: Upon retrieving an aliquot weeks or months later, visually inspect the solid before dissolving. The powder should be stark white. A yellow or off-white tint is a definitive indicator that the amber vial failed to block UV light, or the Argon seal was compromised, leading to oxidation and dehalogenation.

References

  • Title: Photolytic removal and mineralisation of 2-halogenated pyridines Source: Water Research (PubMed) URL: [Link]

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

Sources

Troubleshooting

Reducing background noise in (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride receptor binding assays

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this portal for researchers investigating nicotinic acetylcholine receptors (nAChRs) using the brominated nornicotine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this portal for researchers investigating nicotinic acetylcholine receptors (nAChRs) using the brominated nornicotine analog, (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride .

Due to its unique physicochemical properties, this ligand frequently presents challenges with high background noise (Non-Specific Binding, or NSB) in radioligand and fluorescence binding assays. This guide synthesizes field-proven troubleshooting, causal mechanistic explanations, and validated protocols to help you achieve a robust Signal-to-Noise (S/N) ratio.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why is my non-specific binding (NSB) so high when using this specific compound compared to standard nicotine or epibatidine? A1: The high NSB is a direct consequence of two structural features of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine.

  • Electrostatic Attraction: As a dihydrochloride salt, the pyrrolidine nitrogen is protonated at physiological pH (7.4), giving the molecule a strong positive charge. This causes it to bind electrostatically to the negatively charged silanol groups present on standard glass fiber filters (GF/B or GF/C).

  • Hydrophobic Partitioning: The bromine substitution at the 5-position of the pyridine ring significantly increases the molecule's lipophilicity (LogP) relative to unbrominated nornicotine. This drives hydrophobic partitioning into the lipid bilayer of your membrane preparations and causes adsorption to polystyrene assay plates.

Q2: How can I eliminate the electrostatic binding to glass fiber filters? A2: The industry standard for neutralizing glass fiber filters is a pre-soak in 0.5% Polyethylenimine (PEI) for 1 to 2 hours prior to filtration[1]. PEI is a highly branched, cationic polymer. It coats the negatively charged silanol groups on the filter matrix, saturating these sites and creating a positively charged surface that electrostatically repels the positively charged pyrrolidine ring of your ligand[1].

Q3: What buffer modifications will reduce hydrophobic adsorption to plasticware? A3: To combat the lipophilic nature of the brominated pyridine ring, supplement your binding buffer with 0.1% Bovine Serum Albumin (BSA) [2]. BSA acts as a sacrificial carrier protein. It coats the hydrophobic surfaces of your 96-well plates and pipette tips, keeping the free ligand in solution and available for specific receptor interaction rather than being lost to the plastic[2].

Q4: Does washing temperature really matter for this specific ligand? A4: Absolutely. nAChR ligands often exhibit rapid dissociation kinetics (high koff​ rates). Washing must be performed with ice-cold buffer (4°C) to slow down the dissociation of the receptor-ligand complex during the rapid filtration step[2]. Using room temperature wash buffer will strip the specific binding, reducing your total signal and collapsing the S/N ratio.

Part 2: Experimental Protocols

Optimized Radioligand Binding Assay Workflow

This self-validating protocol is designed to isolate specific binding by systematically eliminating the variables that cause NSB.

Step 1: Filter Preparation (Crucial for Background Reduction)

  • Submerge GF/B or GF/C glass fiber filter plates in a solution of 0.5% (w/v) Polyethylenimine (PEI) dissolved in distilled water[1].

  • Incubate at room temperature for a minimum of 1 hour (up to 2 hours) on a gentle shaker.

  • Prior to harvesting, wash the filters twice with ice-cold assay buffer to remove excess unbound PEI.

Step 2: Assay Buffer Preparation

  • Prepare standard nAChR binding buffer (e.g., 144 mM NaCl, 1.5 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, 20 mM HEPES, pH 7.5)[2].

  • Add 0.1% (w/v) BSA and allow it to dissolve completely without vigorous shaking to prevent foaming[2].

Step 3: Incubation

  • In a 96-well polystyrene plate, combine 50 µL of nAChR membrane homogenate, 25 µL of the radiolabeled or fluorescent ligand, and 25 µL of test compound (or buffer for total binding).

  • For NSB control wells, add 100 µM (-)-nicotine tartrate[2].

  • Incubate the plate at 22°C for 2 hours to reach equilibrium.

Step 4: Rapid Filtration and Washing

  • Transfer the plate to a cell harvester (e.g., Inotech or Tomtec)[2].

  • Rapidly filter the incubation mixture through the PEI-treated glass fiber filters[1].

  • Immediately wash the filters 6 times with 200 µL of ice-cold assay buffer[2].

  • Dry the filters, add scintillation cocktail, and quantify the bound ligand.

Part 3: Data Presentation

The table below summarizes the quantitative impact of implementing these troubleshooting steps on a standard (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine binding assay.

Assay ConditionTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal-to-Noise (S/N)
Standard Buffer / Untreated GF/B Filter12,50010,2002,3001.2x (Unusable)
Standard Buffer / 0.5% PEI Treated Filter5,8003,1002,7001.9x (Marginal)
0.1% BSA Buffer / 0.5% PEI Treated Filter 4,2008503,3504.9x (Optimal)

Note: The addition of BSA not only drops the NSB but slightly increases Specific Binding by preventing ligand depletion via plastic adsorption.

Part 4: Mandatory Visualization

Workflow A 1. Filter Prep 0.5% PEI Soak D 4. Rapid Filtration Ice-Cold Wash A->D Neutralized Filters B 2. Membrane Prep nAChR Homogenate C 3. Incubation Ligand + 0.1% BSA B->C C->D Equilibrium Reached E 5. Detection Scintillation/Fluorescence D->E Unbound Ligand Removed

Fig 1. Optimized workflow for nAChR binding assays to minimize background noise.

Mechanism cluster_0 Without Optimization (High Noise) cluster_1 With Optimization (Low Noise) A1 Glass Fiber Filter (Negatively Charged) A3 High Non-Specific Binding (Electrostatic Attraction) A1->A3 A2 (R)-5-Bromonornicotine (Positively Charged) A2->A3 B1 Filter + 0.5% PEI (Cationic Polymer Coating) B3 Low Non-Specific Binding (Electrostatic Repulsion) B1->B3 B2 (R)-5-Bromonornicotine (Positively Charged) B2->B3

Fig 2. Mechanistic causality of PEI in preventing electrostatic non-specific binding.

References

  • Pharmacological Characterization of Nicotinic Receptor-stimulated GABA Release From Mouse Brain Synaptosomes . DOI.org. 1

  • Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors**. NIH.gov. 2

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride

Welcome to the Technical Support Center for (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride . This chiral pharmaceutical intermediate—a brominated analogue of nornicotine—presents significant handling challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride . This chiral pharmaceutical intermediate—a brominated analogue of nornicotine—presents significant handling challenges due to its severe hygroscopicity.

This guide is designed for researchers, analytical scientists, and formulation engineers. It provides mechanistic insights into the compound's behavior, self-validating experimental protocols, and troubleshooting strategies to ensure stoichiometric accuracy and chemical stability during your workflows.

The Causality of Hygroscopicity: A Mechanistic Insight

To effectively handle this compound, one must first understand why it acts as a moisture sponge.

The molecule is a dibasic amine consisting of a basic pyrrolidine nitrogen ( pKa​≈9−10 ) and a less basic pyridine nitrogen ( pKa​≈5 ). In its dihydrochloride salt form, both nitrogen atoms are protonated ( NH+ ). The resulting crystal lattice is highly polar, characterized by a dense network of NH+ hydrogen-bond donors and Cl− hydrogen-bond acceptors.

When exposed to atmospheric moisture, the fundamental mechanism of interaction involves water molecules penetrating the crystal lattice to form intermolecular hydrogen bonds with these ionic sites . Because chloride salts of dibasic amines have a high thermodynamic affinity for water, the compound rapidly undergoes hydrate formation. If the ambient relative humidity (RH) exceeds the deliquescent point of the salt, the compound will continue to absorb moisture until it dissolves in its own absorbed water (deliquescence) .

Understanding this causality dictates our primary handling strategy: the absolute isolation of the crystal lattice from atmospheric hydrogen-bond donors.

Quantitative Handling Thresholds

To prevent moisture-induced degradation, adhere to the environmental thresholds outlined in the table below.

Relative Humidity (RH)Maximum Exposure TimePhysical State of APIHandling Recommendation
< 10% > 24 hoursFree-flowing powderSafe for standard handling in a dry box/glovebag.
10% - 30% < 15 minutesSurface hydration (mass drift)Rapid weighing only; keep stock vial capped.
30% - 60% < 2 minutesClumping, crust formationUnsafe for open handling; requires inert atmosphere.
> 60% < 30 secondsDeliquescence (liquid film)Strict prohibition; irreversible without vacuum drying.

Troubleshooting Guides & FAQs

Q1: I cannot get an accurate weight on the analytical balance; the mass continuously drifts upward. How do I dispense this accurately?

The Issue: The upward mass drift is the real-time observation of the dihydrochloride salt absorbing atmospheric water vapor. If you weigh 50.0 mg under these conditions, you are actually weighing a mixture of the API and water, leading to inaccurate stoichiometry in your downstream reactions. The Solution: You must use a self-validating "Weighing by Difference" protocol within a controlled micro-environment.

Protocol: Precision Weighing by Difference

  • Preparation: Pre-dry all spatulas and receiving vials in an oven at 110°C for 2 hours. Transfer them immediately to a desiccator to cool.

  • Environment: Place the sealed API stock vial into a glovebag purged with dry nitrogen or argon (RH < 10%).

  • Initial Tare: Place the entire, closed API stock vial on the analytical balance and tare it to 0.0000 g.

  • Dispensing: Open the vial, quickly remove the approximate required mass using the pre-dried spatula, and transfer it into your receiving flask.

  • Validation: Immediately re-cap the stock vial tightly and place it back on the balance. The negative mass displayed (e.g., -0.0502 g) is the exact, true mass of the dispensed API, completely unaffected by any moisture the dispensed aliquot might absorb post-transfer.

Q2: My batch was left out and has formed a sticky, clumped crust. Can it be salvaged, or is it chemically degraded?

The Issue: The compound has absorbed enough moisture to cross its deliquescent threshold, causing the crystal bridges to dissolve. While the compound itself is generally stable against rapid hydrolysis, the trapped water will ruin analytical preps (like NMR) and cause side reactions in anhydrous synthesis. The Solution: The moisture can be driven off, but the process must be validated to ensure the lattice is fully dehydrated without sublimating the HCl.

Protocol: Vacuum Desiccation and Validation

  • Surface Area Maximization: In a dry box, transfer the clumped API to a wide-mouth amber glass dish. Break up large clumps physically if possible.

  • Thermal Vacuum Drying: Place the dish in a vacuum oven. Apply high vacuum (< 1 mmHg) at 40–45°C for 24–48 hours. Causality note: Do not exceed 50°C. Excessive heat combined with high vacuum can cause the loss of hydrogen chloride gas, converting the salt partially back to the free base.

  • Inert Backfill: Break the vacuum by backfilling the oven with dry Argon (never ambient air).

  • Self-Validation (Karl Fischer): To prove the system is dry, perform a coulometric Karl Fischer (KF) titration on a 10 mg sample. The drying protocol is only considered successful and complete when the water content is validated at < 0.5% w/w .

Q3: We are moving this compound into formulation. Are there downstream strategies to mitigate this hygroscopicity?

The Issue: Dihydrochloride salts are notoriously difficult to formulate into solid oral dosage forms because they cause excipient incompatibility and tablet swelling. The Solution: You have two primary avenues: Formulation isolation or Crystal Engineering.

  • Co-processing with Excipients: You can blend the API with highly hydrophobic or moisture-scavenging non-hygroscopic excipients (such as tricalcium phosphate) to divert water away from the active ingredient .

  • Salt Engineering: If the dihydrochloride salt is not strictly required for your application, consider salt screening. Converting dibasic amines from hydrochlorides to dicarboxylic acid salts (e.g., oxalates, maleates, or fumarates) drastically reduces hygroscopicity by optimizing crystal packing efficiency and reducing the availability of hydrogen-bond acceptor sites , .

Mechanism and Mitigation Workflow

The following diagram illustrates the pathway of moisture degradation and the parallel interventions required to protect the integrity of the dihydrochloride salt.

Hygroscopicity_Workflow Moisture Atmospheric Moisture (>20% RH) Lattice API Crystal Lattice (NH+ ··· Cl-) Moisture->Lattice Penetrates Hydrate Hydrate Formation (Mass Drift) Lattice->Hydrate H-Bonding Deliquescence Deliquescence (Clumping/Degradation) Hydrate->Deliquescence Saturation DryBox Glovebag / Dry Box (<10% RH) DryBox->Moisture Blocks Argon Argon Backfill & Desiccator Storage Argon->Lattice Protects Salt Salt Engineering (e.g., Oxalate) Salt->Lattice Modifies

Moisture uptake mechanism of the dihydrochloride lattice and corresponding mitigation strategies.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Pharmaceutics (MDPI) URL:[Link]

  • Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms Crystal Growth & Design (ACS Publications) URL:[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Pharmaceutics (PMC / NIH) URL:[Link]

  • Salt Selection in Drug Development Pharmaceutical Technology URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (R)- and (S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Dihydrochloride: Unraveling Stereoselectivity at Nicotinic Acetylcholine Receptors

In the landscape of neuropharmacology, the precise targeting of receptor subtypes is a cornerstone of modern drug development. This is particularly true for nicotinic acetylcholine receptors (nAChRs), a diverse family of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology, the precise targeting of receptor subtypes is a cornerstone of modern drug development. This is particularly true for nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels implicated in a range of physiological processes and pathological conditions, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][2] The stereochemistry of a ligand can dramatically influence its interaction with these receptors, dictating both its affinity and functional activity. This guide provides an in-depth comparison of the receptor selectivity of the (R)- and (S)-enantiomers of 3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride, offering insights for researchers and drug development professionals.

While direct, head-to-head experimental data for this specific pair of enantiomers is not extensively published, we can infer their selectivity profiles based on well-established structure-activity relationships for analogous pyrrolidine-based nAChR ligands.[3][4] The prevailing evidence strongly suggests that the (S)-enantiomer is the more potent and selective ligand for the α4β2 nAChR subtype, which is a key target for central nervous system disorders.[3][4]

Comparative Receptor Binding and Functional Activity

The following tables summarize representative binding affinity (Ki) and functional activity (EC50) data for analogous pyrrolidine-based nAChR ligands, which serve as a proxy for the expected performance of the (R)- and (S)-enantiomers of 3-Bromo-5-(pyrrolidin-2-yl)pyridine. The data consistently demonstrates the superior affinity and potency of the (S)-enantiomer at the α4β2 nAChR subtype.

Table 1: Comparative Binding Affinities (Ki, nM) of Analogous Pyrrolidine-Based Ligands at nAChR Subtypes

Compound/Enantiomerα4β2 nAChRα3β4 nAChRα7 nAChRSelectivity (α3β4/α4β2)Reference
Analog (S)-1 0.85 63,000-74,118 [3]
Analog (S,R)-2 12---[3]
Analog (S)-3 1.1--67[3]
Sazetidine-A ((S)-enantiomer) 0.41 (rat), 0.64 (human)10,000 (rat), 52 (human)>10,00024,390 (rat), 81 (human)[4]

Note: Data presented is for analogous compounds and is intended to be representative of the expected stereoselectivity.

Table 2: Comparative Functional Activity (EC50, µM) of Analogous Pyrrolidine-Based Ligands at nAChR Subtypes

Compound/Enantiomerα4β2 nAChRα3β4 nAChREfficacy (vs. Acetylcholine)Reference
Analog (S)-3 Full Agonist (low µM potency)--[3]
Analog (S)-7 Superagonist (EC50 = 73 µM)Low Efficacy661%[3]
Sazetidine-A ((S)-enantiomer) Partial AgonistLow Agonist Activity-[5]

Note: Data presented is for analogous compounds and is intended to be representative of the expected stereoselectivity.

The Structural Basis of Stereoselectivity

The observed selectivity for the (S)-enantiomer at the α4β2 nAChR is rooted in the specific molecular interactions within the ligand-binding domain. Computational modeling and cryo-electron microscopy studies of related compounds have revealed that the stereochemistry at the C2 position of the pyrrolidine ring is critical for optimal orientation within the binding pocket.[4]

The binding site of nAChRs is located at the interface between two subunits and is characterized by a "box" of aromatic amino acid residues.[1] The (S)-enantiomer allows for a more favorable hydrogen bond interaction between the pyrrolidine nitrogen and a key backbone carbonyl group on the principal face of the binding pocket. Furthermore, the pyridine ring of the ligand engages in a cation-π interaction with a tryptophan residue, and the overall conformation of the (S)-enantiomer facilitates a better fit within the pocket, leading to higher affinity and potency.[4] In contrast, the (R)-enantiomer often introduces steric clashes that disrupt these crucial interactions, resulting in significantly lower affinity.

Experimental Methodologies for Determining Receptor Selectivity

To empirically determine the receptor selectivity of (R)- and (S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride, two primary experimental techniques are employed: radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for quantifying the affinity of a ligand for its receptor.[6] These assays involve the use of a radiolabeled ligand (e.g., [³H]cytisine for α4β2 nAChRs) that binds to the receptor of interest.[7][8] The unlabeled test compounds (the (R)- and (S)-enantiomers) are then introduced at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibitor constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[6]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cell culture expressing nAChRs prep2 Centrifuge to isolate cell membranes prep1->prep2 prep3 Resuspend membranes in binding buffer prep2->prep3 assay1 Incubate membranes with [³H]Radioligand and varying concentrations of test compound prep3->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify bound radioactivity using scintillation counting assay2->assay3 analysis1 Plot % inhibition vs. log[competitor] assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining binding affinity (Ki) using a radioligand competition binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

To assess the functional activity of the enantiomers (i.e., whether they are agonists, antagonists, or partial agonists), the two-electrode voltage clamp (TEVC) technique is commonly used with Xenopus laevis oocytes expressing the nAChR subtype of interest.[9][10][11] This method allows for the direct measurement of ion flow through the receptor channel in response to the application of the test compound.

In a TEVC experiment, the oocyte is impaled with two microelectrodes: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a set holding value.[12][13] When an agonist binds to the nAChR, the channel opens, allowing ions to flow and generating a current, which is measured by the amplifier. By applying a range of concentrations of the test compound, a dose-response curve can be generated to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy (Emax) of the compound.[14]

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Inject Xenopus oocytes with cRNA for nAChR subunits prep2 Incubate oocytes to allow for receptor expression prep1->prep2 rec1 Place oocyte in recording chamber and impale with two electrodes prep2->rec1 rec2 Clamp membrane potential at a holding potential rec1->rec2 rec3 Perfuse with varying concentrations of test compound rec2->rec3 rec4 Record agonist-induced currents rec3->rec4 analysis1 Plot current amplitude vs. log[agonist] rec4->analysis1 analysis2 Determine EC50 and Emax analysis1->analysis2

Caption: Workflow for determining functional activity (EC50, Emax) using two-electrode voltage clamp (TEVC) on Xenopus oocytes.

Conclusion

The stereoselective interaction of ligands with their receptors is a fundamental principle in pharmacology. In the case of 3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride, the existing literature on analogous compounds strongly supports the hypothesis that the (S)-enantiomer will exhibit significantly higher affinity and potency at the α4β2 nAChR subtype compared to the (R)-enantiomer. This enhanced selectivity is critical for the development of targeted therapeutics with improved efficacy and reduced off-target effects. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these stereoselective properties. For researchers in the field of neuroscience and drug discovery, a thorough understanding of these principles and methodologies is paramount for the successful design and development of novel nAChR-targeting agents.

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Comparative

A Comparative Guide to Cross-Reactivity and Off-Target Screening for (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride

This guide provides a comprehensive framework for validating the target specificity of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride, a compound of interest for its potential modulation of nicotinic acetylcholi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the target specificity of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride, a compound of interest for its potential modulation of nicotinic acetylcholine receptors (nAChRs). In drug discovery, the early and rigorous identification of off-target activities is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile for any new chemical entity (NCE).[1][2] Unforeseen interactions can lead to toxicity, reduced efficacy, or late-stage clinical trial failures, making proactive screening an indispensable, resource-saving strategy.[1][3]

This document is structured to provide researchers, scientists, and drug development professionals with a logical, tiered approach to off-target screening. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and compare the hypothetical profile of our lead compound against relevant alternatives to provide a clear perspective on interpreting selectivity data.

The Primary Target and the Rationale for Screening

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine is a structural analogue of nornicotine, a known agonist of nicotinic acetylcholine receptors (nAChRs).[4][5][6] These ligand-gated ion channels are critical mediators of neurotransmission in both the central and peripheral nervous systems.[7][8][9] Composed of five subunits, the diverse combinations of nAChR subtypes (e.g., α4β2, α7) lead to varied physiological roles, from modulating cognitive function and reward pathways in the brain to controlling muscle contraction at the neuromuscular junction.[8][10]

While potent activity at a specific nAChR subtype is the desired therapeutic goal, the pyrrolidine ring is a common scaffold in many bioactive compounds, capable of interacting with a wide range of biological targets.[11][12][13] Furthermore, the broader pyridine-pyrrolidine structure does not inherently preclude interactions with other receptor families, enzymes, or ion channels. Therefore, a comprehensive screening strategy is essential to build a "selectivity fingerprint" for this compound.

cluster_Target Primary Target Hypothesis cluster_Off_Target Potential Off-Target Landscape Compound (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine nAChR Nicotinic Acetylcholine Receptors (nAChRs) Compound->nAChR  Intended Interaction Kinases Kinome (>500 kinases) Compound->Kinases Unintended Interactions? GPCRs GPCRs Compound->GPCRs Unintended Interactions? IonChannels Other Ion Channels Compound->IonChannels Unintended Interactions? Transporters Transporters Compound->Transporters Unintended Interactions? Enzymes Other Enzymes Compound->Enzymes Unintended Interactions?

Caption: Logical relationship between the intended target and potential off-target classes.

A Tiered Strategy for Comprehensive Off-Target Validation

A progressive, multi-tiered approach is the most efficient method for off-target screening. This strategy begins with broad, high-throughput screens to cast a wide net, followed by more focused secondary and functional assays to validate initial "hits" and determine their physiological relevance.

cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Broad In Vitro Screening (10 µM Single-Point) KinasePanel Broad Kinase Panel (>400 Kinases) SafetyPanel Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) Tier2 Tier 2: Hit Confirmation & Potency (Dose-Response IC50/EC50) DoseResponse IC50/EC50 Determination Tier3 Tier 3: Cellular & Functional Validation (Orthogonal & Biophysical Assays) CellularAssay Cellular Target Engagement (e.g., CETSA, NanoBRET®) FunctionalAssay Functional Assays (e.g., Calcium Flux, Western Blot) Decision Go/No-Go Decision Assess Therapeutic Window KinasePanel->Tier2  Hits >30-50% Inhibition SafetyPanel->Tier2  Hits >30-50% Inhibition DoseResponse->Tier3  Potent Hits (IC50 < 1 µM) CellularAssay->Decision FunctionalAssay->Decision

Caption: A tiered workflow for systematic off-target and cross-reactivity validation.

Tier 1: Broad In Vitro Screening

The objective of this tier is to rapidly identify potential off-target interactions using large, commercially available panels. A standard single-point screening concentration of 10 µM is typically used to detect interactions of potential physiological relevance.[14]

Protocol 1: Large-Scale Kinase Panel Screening

  • Rationale: The human kinome contains over 500 protein kinases, which share structural similarities in their ATP-binding pockets.[15] This makes them a frequent source of off-target activity for small molecules. Proactive screening is critical to avoid unforeseen effects on signaling pathways regulating cell proliferation, differentiation, and survival.[15][16]

  • Methodology: A competitive binding assay (e.g., Eurofins DiscoverX KINOMEscan™) or a functional enzymatic assay (e.g., Reaction Biology HotSpot℠) is employed.

    • Compound Preparation: (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride is solubilized in 100% DMSO to create a 10 mM stock solution.

    • Assay Execution: The compound is tested at a final concentration of 10 µM against a panel of over 400 purified human kinases.

    • Detection: The assay measures the ability of the test compound to compete with a known ligand for the kinase active site or its ability to inhibit substrate phosphorylation.

    • Data Analysis: Results are expressed as Percent of Control (%Ctrl) or Percent Inhibition. A common threshold for identifying a "hit" is >50% inhibition.[17]

Hypothetical Data Summary: Tier 1 Kinase Screen

Kinase Target Family % Inhibition at 10 µM Hit? ( >50%)
Aurora Kinase B Ser/Thr Kinase 68% Yes
CLK2 Ser/Thr Kinase 55% Yes
VEGFR2 Tyr Kinase 12% No
EGFR Tyr Kinase 5% No

| ... (400+ other kinases) | ... | <10% | No |

Protocol 2: Safety Pharmacology Panel Screening

  • Rationale: Regulatory agencies like the FDA and EMA recommend safety pharmacology studies to assess a drug's effects on major physiological systems.[18][19][20] Commercially available panels (e.g., Eurofins Cerep Safety Panel) provide an efficient in vitro method to screen against a broad range of targets known to be implicated in adverse drug events, such as GPCRs, ion channels (including hERG), and transporters.[2][21]

  • Methodology: A combination of radioligand binding assays and functional enzymatic assays is used.

    • Compound Preparation: As described in Protocol 1.

    • Assay Execution: The compound is tested at a final concentration of 10 µM against a panel of 50-100 targets.

    • Detection: For binding assays, displacement of a specific radioligand is measured. For functional assays, inhibition of enzymatic activity is quantified.

    • Data Analysis: Results are expressed as the percentage inhibition of binding or activity. A threshold of >50% inhibition is typically used to flag a potential interaction.[14]

Hypothetical Data Summary: Tier 1 Safety Panel Screen

Target Target Class % Inhibition at 10 µM Hit? ( >50%)
5-HT2B Receptor GPCR 85% Yes
Sigma-1 Receptor Receptor 62% Yes
hERG Ion Channel 8% No
M1 Muscarinic Receptor GPCR 15% No
Dopamine Transporter (DAT) Transporter 4% No

| ... (50+ other targets) | ... | <25% | No |

Tier 2: Hit Confirmation and Potency Determination

Any "hits" identified in Tier 1 must be confirmed and quantified. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This step is crucial for distinguishing high-affinity, specific interactions from weak, likely non-physiological binding.

Protocol 3: IC50 Determination for Off-Target Hits

  • Rationale: A single-point screen can be misleading. Determining the potency (IC50) provides a quantitative measure of the compound's affinity for the off-target. This value is critical for assessing the therapeutic window—the ratio between the desired on-target efficacy and the undesired off-target toxicity.

  • Methodology: The same assay format used in Tier 1 for the identified hit is employed.

    • Compound Preparation: A serial dilution series of the compound is prepared in DMSO, typically spanning from 100 µM to 1 nM.

    • Assay Execution: The assay is performed with at least 8 concentrations of the test compound.

    • Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.[15]

cluster_0 origin x_axis Log [Compound Concentration] origin->x_axis y_axis % Inhibition origin->y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_point 3.5,0! 3.5,0! ic50_point->3.5,0! 0,2.5! 0,2.5! ic50_point->0,2.5! ic50_label IC50 y50_label 50%

Caption: A conceptual dose-response curve used to determine the IC50 value.

Hypothetical Data Summary: Tier 2 IC50 Determination

Off-Target Hit Assay Type IC50 (µM) Interpretation
Aurora Kinase B Enzymatic 0.85 Potent off-target interaction
5-HT2B Receptor Binding 0.25 Potent off-target interaction
CLK2 Enzymatic 9.5 Moderate off-target interaction

| Sigma-1 Receptor | Binding | >10 | Weak interaction, likely not physiologically relevant |

Comparative Analysis with Alternative Compounds

To put the selectivity profile of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine into context, it is essential to compare it with other molecules. We have selected two comparators:

  • Varenicline: A well-known, relatively selective partial agonist of the α4β2 nAChR.

  • Imatinib: A kinase inhibitor known to have a specific but notable off-target profile (e.g., inhibiting c-KIT, PDGF-R, and ABL kinases).

Comparative Off-Target Profile Summary

Target Class (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine (Hypothetical) Varenicline (Literature-Based) Imatinib (Literature-Based)
Primary Target(s) nAChRs α4β2 nAChR BCR-ABL, c-KIT, PDGF-R
Potent Off-Targets (IC50 < 1µM) Aurora Kinase B, 5-HT2B Receptor 5-HT3 Receptor (moderate affinity) DDR1, LCK, SYK
hERG Inhibition (IC50) >30 µM >30 µM ~5-10 µM

| Overall Profile | Potent nAChR ligand with significant off-target activity at a specific kinase and GPCR. | Highly selective for its primary target with weaker interactions at related receptors. | A multi-targeted kinase inhibitor by design, with a well-defined off-target profile. |

Scientist's Note: This comparative analysis highlights different selectivity philosophies. Varenicline represents a highly selective compound, minimizing off-target effects. Imatinib is an example of "polypharmacology," where activity against a small, defined set of kinases is therapeutically beneficial. Our hypothetical compound shows a less desirable profile, with potent, unintended interactions that could lead to side effects (e.g., 5-HT2B agonism has been linked to valvular heart disease). This underscores the necessity of moving to cellular validation assays.

Tier 3: Cellular and Functional Validation

If potent off-target interactions are confirmed in biochemical assays, the next critical step is to determine if the compound engages these targets within a living cell and elicits a functional response.

Protocol 4: Cellular Target Engagement using Western Blot

  • Rationale: To validate the Aurora Kinase B (AURKB) interaction, we can measure the phosphorylation of a known downstream substrate, Histone H3. Inhibition of AURKB by the test compound should lead to a dose-dependent decrease in phosphorylated Histone H3 (pHH3). This confirms the compound is cell-permeable and active on its off-target in a biological context.[15]

  • Methodology:

    • Cell Culture: Select a cell line with high AURKB activity (e.g., HeLa or HCT116).

    • Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0.1 µM to 20 µM) for a defined period (e.g., 2-4 hours).

    • Cell Lysis: Harvest and lyse the cells to extract total protein.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).

    • Detection: Use secondary antibodies conjugated to HRP or a fluorescent dye for visualization.

    • Data Analysis: Quantify band intensity. A dose-dependent decrease in the ratio of pHH3 to total H3 confirms cellular target engagement.

Conclusion

This guide outlines a rigorous, tiered methodology for the cross-reactivity and off-target validation of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride. The initial hypothesis positions this compound as a nicotinic acetylcholine receptor modulator. However, our structured screening approach, based on established industry and regulatory best practices, provides a clear path to unmasking any potential polypharmacology.

The hypothetical data presented herein illustrates a scenario where the compound, despite its intended target, displays potent off-target activity against Aurora Kinase B and the 5-HT2B receptor. Such findings are critical, as they flag potential safety liabilities that must be addressed. The progression from broad panel screening to quantitative IC50 determination and finally to cellular functional assays ensures that decisions are based on robust, biologically relevant data. By embracing this comprehensive validation strategy early in the discovery pipeline, researchers can significantly de-risk their programs, select candidates with the highest probability of success, and ultimately develop safer and more effective medicines.

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  • ZaiQi Bio-Tech. 3-(pyrrolidin-2-yl)pyridine. ZaiQi Bio-Tech. [Link]

  • BindingDB. BindingDB BDBM50023328. BindingDB. [Link]

  • Poindexter, G. S., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride As a highly specialized halogenated heterocyclic amine salt, (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride

As a highly specialized halogenated heterocyclic amine salt, (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride presents unique logistical and safety challenges in laboratory environments. Improper disposal of this compound not only violates federal environmental regulations but also poses severe toxicity and reactivity risks.

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic framework for the safe segregation, neutralization, and disposal of this compound.

Mechanistic Risk Assessment & Chemical Profiling

To execute proper disposal, scientists must understand the causality behind the protocols. The disposal logic for this compound is dictated by three critical structural features:

  • Halogenated Core (Bromine & Chloride): The covalent bromine atom on the pyridine ring, combined with the chloride ions from the salt, strictly classifies this material as a Halogenated Organic Compound (HOC) . The Environmental Protection Agency (EPA) heavily restricts the land disposal of HOCs[1]. Burning halogenated waste in standard incinerators can generate highly toxic dioxins and furans; therefore, it requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize acidic flue gases like HBr and HCl[1][2][3].

  • Heterocyclic Amines: Pyridine derivatives are environmentally persistent, highly toxic to aquatic life, and can contaminate local water sources if sewered[4]. They are explicitly listed as hazardous waste by the EPA[5][6].

  • Dihydrochloride Salt: In aqueous solutions, the dihydrochloride salt dissociates, releasing hydrochloric acid and significantly lowering the pH of the solution. This acidic nature requires careful neutralization prior to waste consolidation to prevent the mobilization of heavy metals or violent reactions with incompatible chemicals (e.g., bleach or strong oxidizers)[7].

Waste Segregation Logic & Compatibility

Mixing halogenated waste with non-halogenated waste is a severe compliance violation that exponentially increases disposal costs and safety risks[8][9]. All waste streams containing this compound must be strictly segregated.

Table 1: Waste Stream Categorization & Compatibility Matrix

Waste StatePrimary HazardTarget Waste StreamStrict Incompatibilities
Pure Solid (Unused/Expired) Toxicity, Environmental hazardHazardous Solid Waste (Halogenated)Strong oxidizers, strong bases.
Organic Solutions (e.g., DCM, Methanol)Flammability, Halogenated toxicityHalogenated Organic Waste Non-halogenated organic waste, acids[8][9].
Aqueous Solutions Corrosivity (Low pH), ToxicityAqueous Halogenated WasteCyanides, sulfides, bleach (risk of toxic gas release)[7].

Experimental Protocols: Self-Validating Disposal Workflows

Every disposal action in the laboratory must be a self-validating system. Do not rely on assumptions; verify the state of your waste before transferring it to institutional accumulation areas.

Protocol A: Solid Waste Disposal (Powders and Crystals)
  • Collection: Mechanically transfer any unused, expired, or contaminated solid compound into a high-density polyethylene (HDPE) or glass container[5].

  • Validation: Ensure the cap is airtight. Inspect the exterior of the container for residual dust.

  • Labeling: Label strictly as "Hazardous Waste - Toxic Solid (Halogenated Pyridine Derivative)".

  • Routing: Submit to your Environmental Health and Safety (EHS) office for high-temperature incineration[3][5]. Never dispose of this solid in the regular laboratory trash.

Protocol B: Aqueous & Solvent Waste Management

Because this compound is utilized in various extraction and synthesis workflows, liquid waste must be handled based on the solvent type.

For Organic Solvents:

  • Segregation: Pour the solution directly into a designated Halogenated Organic Waste carboy[8][9].

  • Validation: Review the carboy's log to ensure no incompatible non-halogenated solvents (like pure acetone or hexane mixtures exceeding limits) or strong oxidizers are present in the vessel.

For Aqueous Solutions:

  • Initial Assessment: Measure the pH of the aqueous waste using universal indicator paper. Due to the dihydrochloride salt, the pH will likely be acidic (< 3.0).

  • Neutralization: Slowly add a weak inorganic base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), while stirring.

  • Validation (Crucial): Re-test the pH. Continue addition until the solution stabilizes between pH 5.0 and 9.0 [7].

  • Consolidation: Once neutralized, transfer the liquid to an "Aqueous Halogenated Waste" container.

WasteWorkflow Start Identify Waste Containing (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine 2HCl State What is the physical state? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions/Extracts) State->Liquid Liquid SolidDisp Collect in sealed container. Label: 'Hazardous Solid Waste - Halogenated' Solid->SolidDisp Aqueous Solvent Type? Liquid->Aqueous Incineration High-Temperature Incineration with Caustic Scrubber SolidDisp->Incineration OrgSolv Organic Solvent (e.g., DCM, MeOH) Aqueous->OrgSolv Organic AqSolv Aqueous Solution Aqueous->AqSolv Aqueous OrgDisp Collect in 'Halogenated Organic Waste' Do NOT mix with non-halogenated! OrgSolv->OrgDisp AqNeut Check pH. Neutralize to pH 5-9 using weak base (e.g., NaHCO3) AqSolv->AqNeut OrgDisp->Incineration AqDisp Collect in 'Aqueous Halogenated Waste' AqNeut->AqDisp AqDisp->Incineration

Logical decision tree for the segregation and disposal of halogenated pyridine waste streams.

Emergency Spill Response & Decontamination

In the event of an accidental release, standard combustible absorbents (like paper towels or sawdust) must be avoided due to the reactive nature of halogenated pyridine derivatives.

Protocol C: Spill Containment

  • Evacuation & PPE: Evacuate personnel from the immediate vicinity. Don appropriate PPE: butyl rubber or PVA gloves (nitrile is often insufficient for concentrated pyridine derivatives), chemical safety goggles, and a fully-buttoned lab coat[10].

  • Containment (Liquid): Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[3][10].

  • Containment (Solid): Mechanically sweep up the powder using non-sparking tools. Do not use a standard vacuum , as this will aerosolize the toxic dust.

  • Recovery: Scoop the absorbed mixture into a sealable, compatible hazardous waste container.

  • Validation: Wash the spill surface with a mild detergent and water. Swab the area with a pH strip to ensure no acidic residue from the dihydrochloride salt remains on the benchtop.

SpillWorkflow Spill Accidental Chemical Spill PPE Evacuate area. Don PPE (Butyl gloves, goggles, lab coat) Spill->PPE Type Spill State? PPE->Type SolidSpill Solid Spill Type->SolidSpill LiquidSpill Liquid Solution Spill Type->LiquidSpill Sweep Mechanically recover (sweep up) Avoid raising dust SolidSpill->Sweep Absorb Cover with inert absorbent (sand, earth, vermiculite) LiquidSpill->Absorb Collect Place in sealable container. Label as Halogenated Waste Sweep->Collect Absorb->Collect Clean Ventilate area & wash surface Validate neutral pH of surface Collect->Clean

Step-by-step emergency response workflow for solid and liquid chemical spills.

References

  • Nipissing University. Hazardous Materials Disposal Guide. Available at:[Link]

  • UTIA Safety Office. Laboratory Hazardous Waste Management Guide. Available at:[Link]

  • UW Oshkosh. UWO Guide to Classifying Unwanted Materials. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Potential for Human Exposure: Pyridine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Available at:[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Substance Registry Services: Pyridine. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride

As a Senior Application Scientist, I approach the handling of specialized active pharmaceutical ingredients (APIs) not just as a matter of compliance, but as a discipline of mechanistic understanding. (R)-3-Bromo-5-(pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized active pharmaceutical ingredients (APIs) not just as a matter of compliance, but as a discipline of mechanistic understanding. (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a highly potent, halogenated nornicotine derivative[1]. Handling this compound requires a rigorous, self-validating safety architecture that accounts for both its neuroactive pharmacophore and the corrosive nature of its salt form.

Below is the comprehensive, step-by-step logistical and safety guide for handling this compound.

Mechanistic Toxicology & Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the compound's hazards. We are protecting against two distinct toxicological pathways:

  • Systemic Neurotoxicity (nAChR Interaction): The core structure of this compound contains both pyridine and pyrrolidine rings, which are classic recognition motifs for neuronal nicotinic acetylcholine receptors (nAChRs)[2]. Systemic absorption via inhalation or dermal penetration can trigger a cholinergic toxidrome, characterized by dizziness, nausea, tachycardia, and respiratory distress.

  • Localized Tissue Corrosion (HCl Dissociation): Supplied as a dihydrochloride salt, this compound is a hygroscopic solid. Upon contact with the natural moisture of human tissue (sweat, tears, respiratory mucosa), the salt dissociates, releasing localized hydrochloric acid. This creates an immediate, severe chemical burn and exacerbates the dermal absorption of the lipophilic base compound[3].

Toxicological Pathway & Intervention

ToxPathway Inhalation Inhalation Route (Aerosol/Dust) nAChR nAChR Activation (Systemic Neurotoxicity) Inhalation->nAChR Acidic HCl Dissociation (Localized Corrosion) Inhalation->Acidic Dermal Dermal/Ocular Route (Direct Contact) Dermal->nAChR Dermal->Acidic Respirator PAPR / N95 Respirator (Blocks Aerosols) Respirator->Inhalation Prevents Gloves Double Nitrile & Goggles (Blocks Contact) Gloves->Dermal Prevents

Fig 1. Mechanistic toxicological pathways and targeted PPE interventions.

Scale-Dependent PPE Matrix

Your protective strategy must scale with the mass of the API being handled. The following matrix summarizes the required PPE based on operational scale.

Protection ZoneAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg to Bulk)Mechanistic Rationale
Respiratory Fume hood (sash down); N95 mask if handling outside hood.PAPR (Powered Air-Purifying Respirator) with P100/Organic Vapor cartridges.Prevents inhalation of aerosolized, hygroscopic acidic dust.
Hand Double nitrile gloves (min 4 mil thickness).Double nitrile gloves (extended cuff, min 8 mil outer layer).The outer glove acts as a sacrificial barrier against acidic micro-environments; the inner prevents dermal nAChR absorption[2].
Eye/Face Chemical safety goggles (no standard glasses).Chemical splash goggles paired with a full face shield.Protects mucosal membranes from rapid HCl dissociation upon contact with tears[3].
Body Standard lab coat (fully buttoned).Tyvek® suit or chemical-resistant apron over lab coat.Prevents hygroscopic dust accumulation on personal clothing, mitigating secondary exposure.

Operational Handling Workflow (Self-Validating System)

Do not treat handling protocols as a mere checklist. Every step must be a self-validating system where the success of the previous step ensures the safety of the next.

Phase A: Pre-Operation Checks
  • Airflow Verification: Confirm the fume hood face velocity is operating between 0.4–0.6 m/s.

    • Causality: Prevents the highly potent aerosolized API from escaping the primary containment zone.

  • Static Dissipation: Utilize an antistatic weighing boat and a static-dissipative spatula.

    • Causality: Halogenated amine hydrochloride salts are prone to static accumulation. An electrostatic discharge can cause sudden powder aerosolization.

Phase B: Donning Protocol
  • Base Layer: Don your lab coat or Tyvek® suit.

  • Inner Gloves: Don 4-mil nitrile gloves.

    • Validation: Manually inflate each glove to check for pressure loss (micro-tears) prior to donning.

  • Respiratory & Eye Protection: Don chemical goggles and your respirator.

    • Validation: Perform a negative-pressure seal check on the respirator. If you feel air leaking around the bridge of your nose, readjust.

  • Outer Gloves: Don 8-mil extended-cuff nitrile gloves, pulling the cuffs tightly over your sleeves.

Phase C: Handling & Transfer
  • Environment: Open the API container only within the certified airflow zone.

  • Moisture Control: Weigh the required mass rapidly and recap the source vial immediately.

    • Validation: If the powder begins to clump or change texture, ambient moisture has breached the micro-environment, indicating a failure in humidity control.

  • Solubilization: If preparing a stock solution, add the solvent slowly.

    • Causality: Dissolution of the dihydrochloride salt is mildly exothermic and can release localized acidic vapors.

Phase D: Doffing Protocol
  • Outer Glove Removal: While still inside the fume hood, remove the outer gloves by turning them inside out. Dispose of them immediately in a halogenated hazardous waste bin.

  • Face/Head Gear: Step away from the hood. Remove goggles and respirator without touching their front-facing surfaces.

  • Inner Glove Removal: Remove inner gloves and immediately wash hands with soap and copious amounts of cold water[3].

Spill Response & Chemical Disposal Plan

Because (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride is both a neurotoxin and an acidic salt, spill response must neutralize the acid before containment to prevent the aerosolization of toxic fumes.

Spill Response Workflow

SpillResponse Spill 1. Spill Detected (API Dihydrochloride Salt) Evacuate 2. Secure Area & Assess Scale Spill->Evacuate PPE 3. Upgrade PPE (PAPR, Tyvek Suit) Evacuate->PPE Neutralize 4. Neutralize with NaHCO3 (Mitigates HCl Acidity) PPE->Neutralize Absorb 5. Absorb with Damp Pad (Prevents Dusting) Neutralize->Absorb Dispose 6. Seal in Halogenated Hazardous Waste Absorb->Dispose

Fig 2. Step-by-step spill response and neutralization workflow.

Step-by-Step Spill Execution:

  • Evacuate & Assess: If more than 1 gram is spilled outside of primary containment, evacuate the immediate laboratory area.

  • Neutralization: Do not sweep the dry powder. Lightly dust the spill area with a weak base (e.g., solid Sodium Bicarbonate, NaHCO₃). Causality: This safely neutralizes the dihydrochloride salt without generating excessive heat, mitigating the corrosive hazard.

  • Absorption: Moisten a chemical spill pad with a 50/50 water and ethanol mixture. Gently place it over the neutralized powder to dissolve and absorb the compound without creating airborne dust. Wipe inward toward the center of the spill.

  • Disposal: Place all contaminated pads, PPE, and sweeping tools into a sealed, rigid biohazard/chemical waste container. Label explicitly as "Toxic Halogenated Organic Waste (Brominated Pyridine Derivative)" and dispose of according to local EPA/RCRA regulations.

References

  • Journal of Medicinal Chemistry (ACS Publications). (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y): A Novel Anti-Parkinsonian Agent with Selectivity for Neuronal Nicotinic Acetylcholine Receptors. Retrieved from[Link]

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 4403815: 3-Bromo-5-(pyrrolidin-2-yl)pyridine. Retrieved from[Link]

Sources

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